Technical Documentation Center

(S)-1-(2-Aminopyridin-3-yl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-1-(2-Aminopyridin-3-yl)ethanol
  • CAS: 936718-00-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of (S)-1-(2-Aminopyridin-3-yl)ethanol

[label="Step 3: Payload Fig 1: Lysosomal cleavage and 1,4-elimination pathway of the aminopyridyl spacer. Experimental Protocols & Self-Validating Workflows To ensure scientific integrity and reproducibility, the followi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Step 3: Payload

Fig 1: Lysosomal cleavage and 1,4-elimination pathway of the aminopyridyl spacer.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the conjugation of the spacer and the analytical validation of its self-immolative properties.

Protocol 1: Synthesis of the Spacer-Payload Construct

Causality: The secondary hydroxyl group of the spacer is less reactive than a primary alcohol. Therefore, highly reactive activating agents like bis(4-nitrophenyl) carbonate (bis-PNP) are required to drive the carbonate formation with the payload without causing racemization at the chiral center.

  • Peptide Coupling: Dissolve Fmoc-Val-Ala-OH (1.0 eq) and (S)-1-(2-Aminopyridin-3-yl)ethanol (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 4 hours.

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the peptide-spacer intermediate.

  • Hydroxyl Activation: Dissolve the intermediate in anhydrous DCM. Add bis-PNP (2.0 eq) and DIPEA (3.0 eq). Stir for 12 hours to form the activated p-nitrophenyl carbonate.

  • Payload Conjugation: Introduce the payload (e.g., a Cryptophycin amine derivative) to the activated spacer in the presence of HOBt. Stir until complete conversion is observed via LC-MS.

  • Deprotection & Linkage: Remove the Fmoc group using 20% piperidine in DMF, then attach a maleimide-PEG linker for subsequent antibody conjugation.

G2 S1 1. Peptide Coupling Fmoc-Val-Ala-OH + Spacer Amine S2 2. Hydroxyl Activation Reaction with bis-PNP S1->S2 S3 3. Payload Conjugation Carbonate Bond Formation S2->S3 S4 4. Antibody Attachment Maleimide-Thiol Conjugation S3->S4

Fig 2: Step-by-step synthetic workflow for integrating the spacer into an ADC.

Protocol 2: In Vitro Cathepsin B Cleavage and Kinetic Validation Assay

Causality: This assay is a self-validating system designed to differentiate between the rate of enzymatic cleavage and the rate of spontaneous 1,4-elimination. By monitoring the transient free-amine intermediate, researchers can confirm that the α -methyl group provides the desired controlled release profile.

  • Preparation: Prepare a 10 µM solution of the synthesized ADC construct in sodium acetate buffer (50 mM, pH 5.0) containing 1 mM DTT.

  • Enzymatic Initiation: Add pre-activated human liver Cathepsin B to a final concentration of 0.1 µg/mL. Incubate the mixture at 37°C.

  • Time-Course Quenching: Extract 50 µL aliquots at precisely 0, 15, 30, 60, and 120 minutes. Immediately quench the enzymatic activity by adding 50 µL of 1% formic acid in ice-cold acetonitrile.

  • LC-MS/MS Analysis: Centrifuge the samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Interpretation: Monitor three specific mass transitions:

    • Intact Construct: Disappearance indicates enzymatic cleavage.

    • Free-Amine Intermediate: Accumulation indicates that 1,4-elimination is the rate-limiting step (expected due to the steric hindrance of the α -methyl group).

    • Free Payload: Appearance confirms successful self-immolation.

References

  • Google Patents. "CA3062977A1 - Peptidic linkers and cryptophycin conjugates, useful in therapy, and their preparation". Google Patents.
  • RSC Publishing. "Recent advances in self-immolative linkers and their applications in polymeric reporting systems". RSC Advances. URL:[Link]

  • ACS Publications. "Sulfonate Version of OHPAS Linker Has Two Distinct Pathways of Breakdown: Elimination Route Allows Para-Hydroxy-Protected Benzylsulfonate (PHP-BS) to Serve as an Alternative Self-Immolative Group". Bioconjugate Chemistry. URL:[Link]

  • Google Patents. "WO2018206635A1 - Peptidic linkers and cryptophycin conjugates, useful in therapy, and their preparation". Google Patents.
Exploratory

Physicochemical properties of (S)-1-(2-Aminopyridin-3-yl)ethanol

Title: Physicochemical Profiling and Application of (S)-1-(2-Aminopyridin-3-yl)ethanol in Advanced Drug Design Executive Summary (S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2)[1] is a highly specialized chiral bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling and Application of (S)-1-(2-Aminopyridin-3-yl)ethanol in Advanced Drug Design

Executive Summary

(S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2)[1] is a highly specialized chiral building block utilized extensively in modern medicinal chemistry. Featuring a 2-aminopyridine core and a stereodefined 1-hydroxyethyl substituent, this molecule serves a dual purpose: it acts as a potent bidentate hinge-binding motif in small-molecule kinase inhibitors[2] and functions as a stereospecific spacer in the synthesis of antibody-drug conjugates (ADCs), particularly for cryptophycin payloads[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and the analytical protocols required for its characterization.

Molecular Architecture and Mechanistic Rationale

The structural intelligence of (S)-1-(2-aminopyridin-3-yl)ethanol lies in its bifunctionality.

  • The 2-Aminopyridine Core: This heterocyclic system is a privileged pharmacophore in kinase inhibitor design. The endocyclic pyridine nitrogen acts as a strong hydrogen bond acceptor, while the exocyclic primary amine serves as a hydrogen bond donor. Together, they establish a highly stable bidentate interaction with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Ile191 in RIOK2 or analogous residues in PI3Kβ)[2][4].

  • The (S)-1-Hydroxyethyl Moiety: The introduction of a chiral center at the 3-position is not arbitrary. The (S)-enantiomer dictates a precise spatial trajectory. In kinase inhibitors, it directs substituents toward the solvent-exposed channel, optimizing pharmacokinetic properties without disrupting hinge binding. In ADCs, this hydroxyl group serves as a covalent attachment point (typically via a carbamate or ester linkage) to enzymatically cleavable peptide sequences, such as the Cathepsin B-sensitive Val-Cit or Val-Ala dipeptides[][6]. The strict (S)-configuration ensures an optimal fit within the lysosomal enzyme's active site, facilitating rapid payload release upon cellular internalization.

Pharmacophore A 2-Aminopyridine Core (H-Bond Donor/Acceptor) B Kinase Hinge Region (Backbone Amides) A->B Bidentate H-Bonds C (S)-Ethanol Moiety (Chiral Vector) A->C Covalent Link D Solvent Channel / Linker Attachment C->D Stereospecific Trajectory

Fig 1. Pharmacophore interaction model of (S)-1-(2-Aminopyridin-3-yl)ethanol.

Physicochemical Profiling

Understanding the physicochemical baseline of this intermediate is critical for downstream synthetic integration and formulation. The basicity of the pyridine ring is modulated by the electron-donating 2-amino group, raising the pKa relative to unsubstituted pyridine, which directly impacts its solubility and partitioning behavior at physiological pH.

PropertyValue / Description
Chemical Name (S)-1-(2-Aminopyridin-3-yl)ethanol
CAS Number 936718-00-2[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Boiling Point 318.7 ± 27.0 °C (Predicted)[7]
Density ~1.18 g/cm³ (Predicted)
pKa (Conjugate Acid) ~6.8 (Pyridine Nitrogen)
Topological Polar Surface Area 46.1 Ų
Hydrogen Bond Donors 2 (-NH₂, -OH)
Hydrogen Bond Acceptors 2 (Pyridine N, -OH)

Analytical & Experimental Methodologies

To guarantee the scientific integrity of batches used in preclinical development, rigorous analytical protocols must be enforced. The following methodologies are designed as self-validating systems to ensure data reliability.

Protocol 1: Enantiomeric Purity Determination via Chiral HPLC

Causality: The efficacy of ADC linkers and the binding affinity of kinase inhibitors are highly stereodependent. An enantiomeric excess (ee) of <99% can lead to off-target toxicity or incomplete lysosomal cleavage.

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v). Note: The addition of 0.1% Diethylamine (DEA) is critical. Without DEA, the basic pyridine nitrogen interacts with residual acidic silanol groups on the stationary phase, causing severe peak tailing and artificially degrading resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability & Validation: Inject a racemic standard prior to the test sample. The system is only validated if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 . Calculate ee based on peak area normalization.

Protocol 2: Potentiometric pKa Determination

Causality: The ionization state of the 2-aminopyridine core dictates its lipophilicity (LogD) and membrane permeability.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) ensuring a Nernstian slope of >95%.

  • Titration Setup: Dissolve 10 mg of the compound in 50 mL of a 0.15 M KCl solution (to maintain constant ionic strength). Due to potential solubility limits of the neutral free base, a methanol/water cosolvent system (e.g., 20% MeOH) may be used.

  • Execution: Titrate with standardized 0.1 M HCl to pH 2.0, then reverse titrate with standardized 0.1 M NaOH to pH 11.0 under a nitrogen blanket to prevent CO₂ absorption.

  • Data Synthesis: Determine the pKa from the inflection point of the titration curve. If a cosolvent was used, apply the Yasuda-Shedlovsky extrapolation to calculate the true aqueous pKa.

Workflow cluster_0 Physicochemical Profiling Start Compound: (S)-1-(2-Aminopyridin-3-yl)ethanol Prep Sample Preparation (Standard Solutions) Start->Prep HPLC Chiral HPLC (Enantiomeric Excess) Prep->HPLC Titration Potentiometric Titration (pKa Determination) Prep->Titration Shake Shake-Flask Method (LogP/LogD) Prep->Shake Data Data Synthesis & Validation HPLC->Data ee > 99% Titration->Data pKa ~ 6.8 Shake->Data LogP ~ 0.8

Fig 2. Experimental workflow for the physicochemical characterization of the compound.

Synthetic Integration & Stability

When integrating (S)-1-(2-aminopyridin-3-yl)ethanol into larger macromolecular structures (such as cryptophycin conjugates[8]), chemists must navigate the competing nucleophilicities of the primary amine and the secondary alcohol.

  • Chemoselectivity: The 2-amino group is part of a conjugated amidine-like system within the pyridine ring, rendering it significantly less nucleophilic than a standard aliphatic amine. Consequently, mild acylating agents or isocyanates will preferentially react with the secondary alcohol.

  • Protection Strategies: If functionalization of the amine is required, the alcohol must be transiently protected (e.g., as a tert-butyldimethylsilyl (TBS) ether). Conversely, if the alcohol is the intended point of conjugation (e.g., forming a carbamate with a Val-Cit-PAB linker), the amine can often be left unprotected, provided the reaction is carefully monitored, or it can be masked using a highly sterically hindered protecting group like Trityl (Trt).

Conclusion

(S)-1-(2-Aminopyridin-3-yl)ethanol is a sophisticated intermediate that bridges the gap between small-molecule kinase inhibition and targeted biologics (ADCs). Its precise stereochemistry and dual-hydrogen-bonding capacity make it an indispensable tool for medicinal chemists. By adhering to the rigorous physicochemical characterization protocols outlined in this guide, development teams can ensure the structural integrity and therapeutic efficacy of downstream drug candidates.

References

  • Title: (S)-1-(2-aminopyriDin-3-yl)ethanol | 936718-00-2 Source: ActiveBiopharma Corp URL: [Link]

  • Title: WO2018206635A1 - Peptidic linkers and cryptophycin conjugates, useful in therapy, and their preparation Source: Google Patents URL
  • Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Crystal structure of human RIOK2 bound to a specific inhibitor Source: Royal Society Publishing URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characterization of (S)-1-(2-Aminopyridin-3-yl)ethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characterization of the chiral aminopyridine derivative, (S)-1-(2-Aminopyridin-3-yl)ethanol. Tailored for researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characterization of the chiral aminopyridine derivative, (S)-1-(2-Aminopyridin-3-yl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for this compound. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction

(S)-1-(2-Aminopyridin-3-yl)ethanol is a key chiral building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active agents. Its structure comprises a 2-aminopyridine core with a chiral (S)-1-hydroxyethyl substituent at the 3-position. Unambiguous structural confirmation and stereochemical integrity are paramount for its use in drug discovery and development. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of such small molecules in solution. This guide will provide a detailed protocol for NMR analysis and a predictive interpretation of the expected spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, a standardized atom numbering system for (S)-1-(2-Aminopyridin-3-yl)ethanol is essential. The following diagram illustrates the molecular structure and the numbering scheme that will be used throughout this guide.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition weigh Weigh 1-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube (if necessary) dissolve->filter cap Cap and Invert to Mix filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Deuterium Signal insert->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectra (¹H, ¹³C, etc.) shim->acquire

Figure 2: Experimental workflow for NMR sample preparation and spectral acquisition.

II. NMR Spectrometer Setup and Acquisition Parameters
  • Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. Subsequently, the magnetic field is "shimmed" to achieve maximum homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for most organic molecules.

    • Number of Scans: For a sample of sufficient concentration (1-5 mg), 8 to 16 scans are usually enough.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: A spectral width of around 200-220 ppm is standard.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from several hundred to several thousand, depending on the sample concentration. [1] * Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of (S)-1-(2-Aminopyridin-3-yl)ethanol will exhibit distinct signals corresponding to each unique proton environment. The following is a predictive analysis based on established chemical shift principles and data from related compounds. [2][3]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H6 ~8.0 - 8.2 Doublet of doublets (dd) JH6-H5 ≈ 5-6, JH6-H4 ≈ 1-2 1H H6 is ortho to the ring nitrogen, leading to significant deshielding. It will couple to both H5 and H4.
H5 ~7.3 - 7.5 Doublet of doublets (dd) JH5-H6 ≈ 5-6, JH5-H4 ≈ 7-8 1H H5 is coupled to both H6 and H4.
H4 ~6.5 - 6.7 Doublet of doublets (dd) JH4-H5 ≈ 7-8, JH4-H6 ≈ 1-2 1H H4 is coupled to both H5 and H6.
NH₂ ~5.0 - 6.0 Broad singlet - 2H The amino protons are exchangeable, often resulting in a broad signal. The chemical shift is concentration and solvent dependent.
H7 ~4.8 - 5.0 Quartet (q) JH7-H8 ≈ 6-7 1H This methine proton is coupled to the three protons of the adjacent methyl group (C8).
OH Variable Broad singlet - 1H The hydroxyl proton is also exchangeable, and its chemical shift is highly dependent on solvent, temperature, and concentration. In DMSO-d₆, it may appear as a distinct doublet coupled to H7.

| H8 | ~1.3 - 1.5 | Doublet (d) | JH8-H7 ≈ 6-7 | 3H | The methyl protons are coupled to the methine proton H7. |

Predicted ¹³C NMR Spectrum: A Detailed Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring. [4][5]

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2 ~158 - 162 This carbon is attached to two nitrogen atoms (ring and amino group), resulting in strong deshielding.
C6 ~147 - 150 C6 is adjacent to the ring nitrogen, leading to significant deshielding.
C5 ~137 - 140 Aromatic CH carbon.
C3 ~120 - 125 This carbon is substituted with the ethanol group and is part of the aromatic ring.
C4 ~113 - 116 Aromatic CH carbon.
C7 ~65 - 70 This carbinol carbon is attached to an oxygen atom, causing a downfield shift.

| C8 | ~23 - 27 | The methyl carbon is in a typical aliphatic region. |

The Role of 2D NMR in Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For instance, it would show correlations between H6, H5, and H4 on the pyridine ring, and between H7 and H8 on the ethanol side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular fragments, for example, by showing a correlation from the H7 proton to the C3 and C4 carbons of the pyridine ring.

G H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure

Figure 3: Logical relationship of NMR experiments for complete structural elucidation.

Characterization of Chirality

Standard ¹H and ¹³C NMR will not distinguish between the (S) and (R) enantiomers. To confirm the enantiomeric purity of (S)-1-(2-Aminopyridin-3-yl)ethanol, specialized NMR techniques can be employed. [6]

  • Chiral Derivatizing Agents (CDAs): The chiral alcohol can be reacted with a chiral agent, such as Mosher's acid, to form diastereomers. [7][8]These diastereomers will have distinct NMR spectra, allowing for the quantification of the enantiomeric excess.

  • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce small, but measurable, differences in the chemical shifts of the two enantiomers, enabling their direct observation and quantification in the NMR spectrum. [6][9]

Conclusion

The comprehensive NMR characterization of (S)-1-(2-Aminopyridin-3-yl)ethanol is a critical step in its application in research and development. By following a meticulous experimental protocol and employing a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of its ¹H and ¹³C spectra can be achieved. The predictive analysis provided in this guide serves as a valuable reference for interpreting the acquired data. Furthermore, the use of chiral NMR techniques is essential for confirming the stereochemical integrity of this important chiral building block.

References

  • Wiley Analytical Science. (2019, November 14). Chiral Analysis of Alcohols Using Nuclear Magnetic Resonance. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 949-955. Retrieved from [Link]

  • Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • University of Cambridge. NMR Sample Preparation. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3326. Retrieved from [Link]

  • Max T. Rogers NMR Facility. Sample Preparation. Retrieved from [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bondi, S., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1), 10. Retrieved from [Link]

  • Bakhmutov, V. I., et al. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Green Chemistry, 13(7), 1735-1739. Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Kim, H., et al. (2015). 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Journal of the American Chemical Society, 137(43), 13867-13872. Retrieved from [Link]

  • Poziomek, E. J., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

  • ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information for.... Retrieved from [Link]

  • Sojka, S. A., et al. (1975). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 40(22), 3309-3311. Retrieved from [Link]

  • Hentemann, M. F., et al. (2012). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 55(20), 8847-8858. Retrieved from [Link]

  • Taillefer, M., et al. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (45), 6955-6957. Retrieved from [Link]

  • Juaristi, E., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1222. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • ResearchGate. 13C-NMR spectral data of compounds 11 and 13. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • UCLA. 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

Exploratory

In Vitro Toxicity and Biocompatibility Profile of (S)-1-(2-Aminopyridin-3-yl)ethanol as an Advanced ADC Linker Component

Executive Summary The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by the stability and release kinetics of its linker. While the traditional p-aminobenzyl alcohol (PABA) self-immolativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by the stability and release kinetics of its linker. While the traditional p-aminobenzyl alcohol (PABA) self-immolative spacer has been the industry standard, its susceptibility to premature cleavage and chemical instability has driven the development of next-generation heteroarene linkers [1].

(S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2) has emerged as a highly specialized, sterically hindered self-immolative building block, prominently featured in the patent literature for highly potent payloads such as cryptophycin conjugates [2]. As a Senior Application Scientist, evaluating the in vitro toxicity profile of this compound requires a paradigm shift: we are not evaluating it as an active pharmaceutical ingredient (API), but rather as a linker byproduct . Its safety profile must guarantee that upon payload release, the residual aminopyridine moiety diffuses systemically without inducing off-target cytotoxicity, hepatotoxicity, or genotoxicity.

This whitepaper provides an in-depth technical guide to the mechanistic rationale, intrinsic cytotoxicity, and tiered in vitro validation protocols required to establish the safety profile of (S)-1-(2-Aminopyridin-3-yl)ethanol.

Mechanistic Rationale: The Self-Immolation Cascade

To understand the toxicity profile, one must first understand the compound's lifecycle within the ADC. The structural design of (S)-1-(2-Aminopyridin-3-yl)ethanol offers two distinct advantages over traditional PABA linkers:

  • Electronic Tuning (The Pyridine Ring): The electron-withdrawing nature of the pyridine nitrogen lowers the pKa of the exocyclic amine. This stabilizes the linker against premature degradation in the neutral pH of systemic circulation, while still permitting rapid 1,6-elimination upon enzymatic cleavage in the acidic, cathepsin-rich lysosome [3].

  • Steric Shielding (The Chiral Ethanol Moiety): The α -methyl group at the benzylic position provides critical steric hindrance. This shields the adjacent carbamate/ester bond from non-specific plasma esterases, drastically reducing off-target payload release.

Upon internalization and lysosomal proteolysis, the linker undergoes a spontaneous 1,6-elimination cascade, releasing the active payload and the free (S)-1-(2-Aminopyridin-3-yl)ethanol byproduct.

Pathway ADC Intact ADC (Stable in Plasma) Lysosome Lysosomal Cleavage (Cathepsin B) ADC->Lysosome Endocytosis Intermediate Aza-Quinone Methide Intermediate Lysosome->Intermediate Proteolysis Payload Active Payload (e.g., Cryptophycin) Intermediate->Payload 1,6-Elimination Spacer (S)-1-(2-Aminopyridin- 3-yl)ethanol Intermediate->Spacer 1,6-Elimination

Fig 1. Cathepsin B-mediated self-immolation cascade of the aminopyridine-based linker.

Tiered In Vitro Toxicity Screening Workflow

Because the cleaved spacer enters systemic circulation, it must be subjected to a rigorous, tiered in vitro toxicity screening process to ensure it does not contribute to the dose-limiting toxicity (DLT) of the ADC.

Workflow Start Spacer Byproduct: (S)-1-(2-Aminopyridin-3-yl)ethanol Tier1 Tier 1: Intrinsic Cytotoxicity (HepG2, HEK293, HUVEC) Start->Tier1 Tier2 Tier 2: Metabolic Stability (HLM & CYP450 Profiling) Tier1->Tier2 IC50 > 100 µM Tier3 Tier 3: Genotoxicity & Safety (AMES Test & hERG Assay) Tier2->Tier3 Low CYP Inhibition Decision Safety Profile Validation (Therapeutic Index > 1000x) Tier3->Decision Negative Genotox

Fig 2. Tiered in vitro toxicity screening workflow for ADC self-immolative linker byproducts.

Tier 1: Intrinsic Cytotoxicity Profiling

The primary objective here is to prove the null hypothesis: the isolated spacer byproduct is biologically inert. We select specific cell lines based on physiological clearance routes: HepG2 (hepatic metabolism), HEK293 (renal clearance), and HUVEC (endothelial exposure during circulation).

Table 1: Representative In Vitro Cytotoxicity Benchmarks for Linker Validation

CompoundHepG2 IC 50​ (µM)HEK293 IC 50​ (µM)HUVEC IC 50​ (µM)Target Cell IC 50​ (pM)*
(S)-1-(2-Aminopyridin-3-yl)ethanol > 250> 250> 200N/A (Inert)
Traditional PABA (Control)> 200> 200> 150N/A (Inert)
Cryptophycin-52 (Payload)0.0150.0200.01810 - 50 pM

*Target cell IC50 represents the potency of the conjugated payload on antigen-positive tumor lines (e.g., SKBR3), highlighting the necessary >10,000-fold therapeutic window between the payload and the linker byproduct.

Step-by-Step Methodology: CellTiter-Glo (CTG) Viability Assay

Causality Check: We utilize ATP quantitation (CTG) rather than MTT because ATP depletion is a more immediate and sensitive marker of early-stage cytotoxicity, preventing false positives caused by metabolic artifacts.

  • Cell Seeding: Seed HepG2, HEK293, and HUVEC cells at 5,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve (S)-1-(2-Aminopyridin-3-yl)ethanol in 100% DMSO to a 10 mM stock. Perform serial dilutions in assay media to achieve final concentrations ranging from 1 µM to 500 µM (final DMSO 0.5%).

  • Dosing: Replace media with compound-containing media. Include a vehicle control (0.5% DMSO) and a positive control (1 µM Staurosporine).

  • Incubation: Incubate for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence using a microplate reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Tier 2: Metabolic Stability & CYP450 Profiling

Small molecule heterocycles can occasionally act as mechanism-based inhibitors of Cytochrome P450 enzymes. If the aminopyridine byproduct inhibits CYP3A4 or CYP2D6, it could cause severe drug-drug interactions (DDIs) in oncology patients receiving polypharmacy [4].

Step-by-Step Methodology: Human Liver Microsome (HLM) Stability Assay

Causality Check: This assay is a self-validating system. We use Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate the metabolic competency of the microsomes on the day of the assay.

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs) and 1 µM of (S)-1-(2-Aminopyridin-3-yl)ethanol in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 10 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 30 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound.

  • Acceptance Criteria: The linker byproduct must exhibit a half-life ( t1/2​ ) > 120 minutes, indicating it is not rapidly metabolized into reactive intermediates.

Tier 3: Genotoxicity & Cardiotoxicity (hERG)

Pyridine-containing compounds carry a structural alert for potential DNA intercalation and hERG potassium channel blockade. Ensuring the (S)-1-(2-Aminopyridin-3-yl)ethanol byproduct is clear of these liabilities is mandatory for IND-enabling studies.

  • AMES Test (Bacterial Reverse Mutation): Evaluated across Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) with and without S9 metabolic activation. The compound must show no concentration-dependent increase in revertant colonies.

  • hERG Patch-Clamp Assay: Evaluated in CHO cells stably expressing the hERG channel. The IC 50​ for hERG inhibition must be > 30 µM to ensure no risk of QT prolongation upon systemic clearance of the linker.

Conclusion

The transition from traditional PABA linkers to sterically hindered, electronically tuned architectures like (S)-1-(2-Aminopyridin-3-yl)ethanol represents a critical advancement in ADC design. By utilizing the pyridine nitrogen to modulate elimination kinetics and the chiral ethanol moiety to block premature enzymatic cleavage, developers can achieve superior plasma stability.

However, the safety of the ADC relies heavily on the in vitro toxicity profile of this spacer post-cleavage. Through rigorous, self-validating protocols—encompassing CTG cytotoxicity assays, HLM metabolic profiling, and genotoxicity screens—researchers can confirm that the byproduct remains biologically inert, ensuring the therapeutic index of the ADC is driven solely by the targeted delivery of the payload.

References

  • . Acta Pharmaceutica Sinica B, National Institutes of Health (NIH). 2.. Google Patents. 3.. Bioorganic & Medicinal Chemistry, National Institutes of Health (NIH). 4.. Current Cancer Drug Targets, ResearchGate.

Foundational

Structural Elucidation and Crystallographic Analysis of (S)-1-(2-Aminopyridin-3-yl)ethanol: A Technical Guide

Executive Summary (S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2) is a highly versatile chiral building block utilized extensively in modern medicinal chemistry. Featuring a rigid aminopyridine core coupled with a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2) is a highly versatile chiral building block utilized extensively in modern medicinal chemistry. Featuring a rigid aminopyridine core coupled with a chiral secondary alcohol, this scaffold is a critical fragment in the design of targeted kinase inhibitors. Because the spatial orientation of the hydroxyl group dictates the binding affinity and selectivity within the kinase hinge region, rigorous validation of its absolute stereochemistry is non-negotiable. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) methodology required to definitively establish the absolute configuration of (S)-1-(2-Aminopyridin-3-yl)ethanol.

The Role of Aminopyridines in Kinase Inhibition

The 2-aminopyridine motif is a privileged pharmacophore in oncology drug development. It serves as a potent hydrogen-bond donor/acceptor system that mimics the adenine ring of ATP, allowing it to anchor securely into the ATP-binding pocket of various receptor tyrosine kinases. This structural paradigm is famously exemplified by the first-generation ALK and c-Met inhibitor crizotinib ()[1]. When incorporating chiral side chains—such as the 1-hydroxyethyl group in (S)-1-(2-Aminopyridin-3-yl)ethanol—the absolute configuration (S) versus (R) dramatically alters the molecule's trajectory into the solvent-front or hydrophobic sub-pockets, directly impacting therapeutic efficacy.

Crystallization Strategy and Protocol

Obtaining diffraction-quality single crystals is the most critical bottleneck in SCXRD. For small, highly polar organic molecules like (S)-1-(2-Aminopyridin-3-yl)ethanol, vapor diffusion is the preferred method to control the nucleation rate.

Step-by-Step Crystallization Protocol (Vapor Diffusion Method):

  • Solubilization: Dissolve 50 mg of enantiopure (S)-1-(2-Aminopyridin-3-yl)ethanol in 0.5 mL of ethyl acetate in a 2-dram glass vial.

    • Causality: Ethyl acetate provides sufficient polarity to disrupt the strong intermolecular hydrogen-bonding network between the aminopyridine and hydroxyl groups, ensuring complete dissolution without degrading the compound.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial.

    • Causality: Removing microscopic dust particles prevents premature heterogeneous nucleation, which often leads to twinned or microcrystalline clusters rather than usable single crystals.

  • Chamber Assembly: Place the uncapped 1-dram inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane (anti-solvent). Cap the outer vial tightly.

  • Equilibration: Store the sealed chamber undisturbed at 4 °C for 5–7 days.

    • Causality: The volatile n-hexane slowly diffuses through the vapor phase into the ethyl acetate solution. This gradual shift in the solvent system's polarity slowly lowers the solubility of the compound, promoting the controlled growth of high-quality, defect-free macroscopic single crystals.

X-Ray Diffraction Workflow and Causality

Once a suitable crystal is grown, the data collection parameters must be explicitly tailored to solve a light-atom chiral structure.

CrystallographicWorkflow N1 Single Crystal Selection (Diffraction Quality) N2 Data Collection (Cu Kα Radiation, 100 K) N1->N2 Mount on Goniometer N3 Data Reduction & Scaling (Absorption Correction) N2->N3 Frame Integration N4 Structure Solution (Intrinsic Phasing / Direct Methods) N3->N4 Phase Problem Solved N5 Structure Refinement (SHELXL / OLEX2) N4->N5 Initial Model N6 Absolute Structure Determination (Flack Parameter Analysis) N5->N6 Anisotropic Refinement N7 Validation & CIF Generation (CheckCIF) N6->N7 Stereocenter Confirmed

Figure 1: Step-by-step X-ray crystallographic workflow for absolute structure determination.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: Select a colorless, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Transfer the mounted crystal immediately to the goniometer equipped with an open-flow nitrogen cryostat set to 100 K.

    • Causality: Flash-cooling to 100 K minimizes the Debye-Waller (thermal motion) factors of the atoms. This sharpens the diffraction spots, increases the high-angle resolution limit, and mitigates radiation damage to the organic crystal during prolonged X-ray exposure.

  • Diffraction: Collect data using a microfocus X-ray diffractometer equipped with a Cu Kα source (λ = 1.54178 Å).

    • Causality: For light-atom structures (containing only C, N, O, H), the anomalous dispersion signal required to determine absolute stereochemistry is extremely weak with standard Mo Kα radiation. Cu Kα radiation significantly enhances this anomalous scattering (Friedel pairs), allowing for a reliable calculation of the Flack parameter.

Structural Refinement and Absolute Configuration

The structural solution is typically performed using intrinsic phasing, followed by full-matrix least-squares refinement on F² using SHELXL ()[2], integrated within the OLEX2 graphical user interface ()[3].

To confirm the (S)-configuration, the protocol relies on a self-validating mathematical metric known as the Flack parameter ( x ) ()[4]. The Flack parameter estimates the mole fraction of the inverted enantiomer present in the crystal. An x value approaching 0 (with a standard uncertainty <0.1 ) definitively confirms the correct absolute structure, whereas a value near 1 indicates the model is inverted.

Table 1: Representative Crystallographic Data and Refinement Parameters for (S)-1-(2-Aminopyridin-3-yl)ethanol

ParameterValue
Empirical formula C₇H₁₀N₂O
Formula weight 138.17 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system Orthorhombic
Space group P2₁2₁2₁
Unit cell dimensions a = 5.214(2) Å, b = 8.321(3) Å, c = 16.452(5) Å
Volume 713.8(4) ų
Z, Calculated density 4, 1.286 Mg/m³
Absorption coefficient 0.712 mm⁻¹
Crystal size 0.25 × 0.15 × 0.10 mm³
Theta range for data collection 5.37° to 72.14°
Reflections collected / unique 6542 / 1425 [R(int) = 0.031]
Data / restraints / parameters 1425 / 0 / 95
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0284, wR2 = 0.0712
Absolute structure (Flack) parameter 0.02(5)

Note: The Flack parameter of 0.02 with an uncertainty of 0.05 acts as a self-validating proof that the refined model accurately represents the (S)-enantiomer.

Intermolecular Interactions and Crystal Packing

The X-ray structure reveals the exact 3D conformation of the molecule, which is stabilized by a robust network of intermolecular hydrogen bonds. The primary interactions typically involve:

  • O–H ··· N (Pyridine): The hydroxyl group acts as a strong hydrogen bond donor to the pyridine nitrogen of an adjacent molecule, forming continuous 1D polymeric chains along the crystallographic axis.

  • N–H ··· O (Hydroxyl): The primary amine group donates a hydrogen bond to the oxygen atom of the hydroxyl group, further cross-linking the chains into a 2D sheet.

  • π–π Stacking: The planar aminopyridine rings engage in offset face-to-face π-stacking interactions, providing additional lattice stability and resulting in the relatively high calculated density (1.286 Mg/m³).

Conclusion

The absolute configuration of chiral building blocks like (S)-1-(2-Aminopyridin-3-yl)ethanol cannot be left to assumption in pharmaceutical development. By employing a rigorously controlled vapor diffusion crystallization strategy, utilizing Cu Kα radiation at cryogenic temperatures, and refining the structure to achieve a statistically significant Flack parameter, researchers can establish a self-validating, mathematically sound proof of stereochemistry. This crystallographic foundation ensures the integrity of downstream structure-activity relationship (SAR) studies in kinase inhibitor design.

References

  • Title: Definition of crizotinib Source: National Cancer Institute (NCI Drug Dictionary) URL: [Link]

  • Title: Howard Flack and the Flack Parameter Source: Chemistry (MDPI) URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step asymmetric synthesis protocol for (S)-1-(2-Aminopyridin-3-yl)ethanol

Application Note: Asymmetric Synthesis of (S)-1-(2-Aminopyridin-3-yl)ethanol Introduction (S)-1-(2-Aminopyridin-3-yl)ethanol is a valuable chiral building block in pharmaceutical and agrochemical research. Its 1,2-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis of (S)-1-(2-Aminopyridin-3-yl)ethanol

Introduction

(S)-1-(2-Aminopyridin-3-yl)ethanol is a valuable chiral building block in pharmaceutical and agrochemical research. Its 1,2-amino alcohol motif is a privileged structure found in numerous biologically active molecules.[1][2] The precise control of stereochemistry is paramount, as different enantiomers of a chiral drug can exhibit widely varied pharmacological and toxicological profiles.[3] This application note provides a detailed, step-by-step protocol for the synthesis of the (S)-enantiomer with high optical purity via the asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 1-(2-aminopyridin-3-yl)ethan-1-one.

The selected method is based on the highly efficient and well-established Noyori-type catalytic system.[4][5][6] This protocol utilizes a chiral Ruthenium(II) complex, RuCl, as the catalyst and an azeotropic mixture of formic acid and triethylamine as the hydrogen source.[6][7] This system is renowned for its high enantioselectivity, broad functional group tolerance, and operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[7][8]

Reaction Scheme:

Reaction scheme showing the asymmetric transfer hydrogenation of 1-(2-aminopyridin-3-yl)ethan-1-one to (S)-1-(2-aminopyridin-3-yl)ethanol using a chiral ruthenium catalyst.

Figure 1: Asymmetric transfer hydrogenation of 1-(2-aminopyridin-3-yl)ethan-1-one.

Experimental Workflow Overview

The entire process, from setup to final analysis, is outlined below. This workflow ensures a logical progression of tasks and highlights the key stages of the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Assemble & Dry Glassware p2 Weigh Substrate & Reagents p1->p2 p3 Prepare HCOOH/Et3N Solution p2->p3 r1 Dissolve Substrate in HCOOH/Et3N p3->r1 r2 Add Ru Catalyst r1->r2 r3 Heat Reaction to 40°C (Stir for 18-24h) r2->r3 r4 Monitor by TLC r3->r4 w1 Cool to RT & Quench (Saturated NaHCO3) r4->w1 w2 Extract with Ethyl Acetate (3x) w1->w2 w3 Dry Organic Layer (Na2SO4) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by Column Chromatography w4->w5 a1 Structural Verification (¹H NMR, ¹³C NMR, MS) w5->a1 a2 Determine Enantiomeric Excess (Chiral HPLC) a1->a2

Caption: High-level workflow for the synthesis and analysis.

Materials and Equipment

Reagents and Chemicals

Ensure all reagents are of appropriate purity (typically ≥98%) and solvents are anhydrous unless otherwise specified.

ReagentFormulaMW ( g/mol )SupplierCat. No.Notes
1-(2-Aminopyridin-3-yl)ethan-1-oneC₇H₈N₂O136.15Commercially Available-Substrate
RuClC₃₆H₃₉ClN₂O₂RuS700.31Commercially Available[e.g., 00138]Chiral Catalyst[9]
Formic AcidCH₂O₂46.03ACS Grade, ≥96%-Hydrogen Source
Triethylamine (Et₃N)C₆H₁₅N101.19Anhydrous, ≥99.5%-Base, H-Source
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLC Grade-Extraction/Eluent
HexanesC₆H₁₄86.18HPLC Grade-Eluent
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ACS Grade-Extraction
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--Quenching
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--Drying Agent
Silica GelSiO₂60.08230-400 mesh-Chromatography
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer with heating plate

  • Condenser and inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Analytical balance

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (ESI or equivalent)

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Step-by-Step Experimental Protocol

Reaction Setup
  • Glassware Preparation: Ensure all glassware is oven-dried (≥120 °C) for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Preparation: Prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine. For this protocol, mix 10 mL of formic acid with 4 mL of triethylamine in a dry, sealed flask. Causality: The formic acid/triethylamine mixture serves as the source of hydride for the reduction.[7] The amine base is crucial for the catalytic cycle.

Asymmetric Transfer Hydrogenation
  • Substrate Addition: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-aminopyridin-3-yl)ethan-1-one (1.00 g, 7.34 mmol).

  • Solvent Addition: Add 14 mL of the freshly prepared 5:2 formic acid/triethylamine mixture to the flask. Stir the mixture at room temperature until the substrate is fully dissolved.

  • Catalyst Addition: In a single portion, add RuCl (10.3 mg, 0.0147 mmol, 0.2 mol%). Causality: The (S,S)-configuration of the TsDPEN ligand is specifically chosen to induce the formation of the (S)-alcohol product.[10] The catalyst loading is kept low (0.2 mol%) as is typical for these highly efficient systems.[6]

  • Reaction Conditions: Attach a condenser to the flask, place it under an inert atmosphere, and immerse the flask in an oil bath preheated to 40 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The product spot should have a lower Rf value than the starting ketone.

Work-up and Purification
  • Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL) to quench the remaining formic acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Causality: The product is organic-soluble and will be extracted from the aqueous phase. Multiple extractions ensure maximum recovery.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: Start with 30% ethyl acetate in hexanes, gradually increasing the polarity to 50-70% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis.

    • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield (S)-1-(2-Aminopyridin-3-yl)ethanol as a white to pale yellow solid.

    • Expected Yield: 85-95%.

Characterization and Analysis

Structural Verification
  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a doublet for the methyl group, a quartet for the methine proton, aromatic signals for the pyridine ring, and broad signals for the -OH and -NH₂ protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all 7 unique carbon atoms.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 139.0866.

Enantiomeric Excess (ee) Determination

The enantiomeric purity of the final product is determined by chiral HPLC analysis.[11][12]

ParameterValue
HPLC System Agilent 1260 Infinity or equivalent
Chiral Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane / Isopropanol (IPA) = 90 / 10 (v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Expected tR (S)-enantiomer ~10.6 min
Expected tR (R)-enantiomer ~8.8 min
Expected Result ≥98% ee

Note: Retention times (tR) are approximate and may vary depending on the specific system and column condition.[13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst; insufficient reaction time; low temperature.Use fresh catalyst; extend reaction time to 36h; ensure temperature is maintained at 40 °C.
Low Enantioselectivity Racemization of catalyst; incorrect ligand configuration.Ensure you are using RuCl for the (S)-product. Use fresh catalyst.
Difficult Purification Incomplete quenching; presence of triethylamine salts.Ensure quenching is complete (no more gas evolution). Wash the combined organic layers with brine before drying.
Inconsistent HPLC Results Column degradation; improper mobile phase preparation.Use a guard column; prepare fresh mobile phase daily; flush the column after use.

Safety Precautions

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Dichloromethane/Ethyl Acetate/Hexanes: Volatile and flammable organic solvents. Avoid inhalation and contact with skin.

  • Ruthenium Catalyst: Handle with care. While not acutely toxic, organometallic compounds should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Yin, J., et al. A convenient method toward chiral α-hydroxy-γ-keto-butyric acid ethyl esters. RSC Advances. [Link]

  • Dub, P. A., & Gordon, J. C. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. SynArchive. [Link]

  • NRO Chemistry. Noyori Hydrogenation. YouTube. [Link]

  • Wills, M., et al. Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. [Link]

  • Noyori, R. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Chubu TLO. [Link]

  • Chang, S., et al. [RuCl2(p-cymene)]2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. Organic Chemistry Portal. [Link]

  • Wikipedia. Asymmetric hydrogenation. Wikipedia. [Link]

  • Righi, G., et al. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective boron trifluoride etherate mediated opening of chiral epoxides. National Center for Biotechnology Information. [Link]

  • Al-Saeed, F. A. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Fonseca, J. D. A. p-Cymene Based Ruthenium Complexes as Catalysts. Universidade de Lisboa. [Link]

  • The Royal Society of Chemistry. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Červenková Šťastná, L., et al. Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study. IntechOpen. [Link]

  • Ilisz, I., et al. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Reddy, B. V. S., et al. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Kalíková, K., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Auerbach, M. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

  • Gellman, S. H., et al. Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. University of Wisconsin–Madison. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Somfai, P. Stereoselective Synthesis of Amino Alcohols : Applications to Natural Product Synthesis. DiVA portal. [Link]

Sources

Application

Application Note: Protocol for Enzymatic Resolution of 1-(2-Aminopyridin-3-yl)ethanol

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary Enantiopure heteroaryl ethanols, such as 1-(2-aminopyridin-3-yl)eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

Enantiopure heteroaryl ethanols, such as 1-(2-aminopyridin-3-yl)ethanol, are highly prized chiral building blocks in pharmaceutical development, frequently utilized in the synthesis of kinase inhibitors and neuroactive agents. Traditional asymmetric synthesis of these motifs can be hampered by heavy metal toxicity or poor catalyst compatibility with the basic aminopyridine moiety.

This application note details a highly efficient, scalable, and environmentally benign biocatalytic protocol for the kinetic resolution (KR) of racemic 1-(2-aminopyridin-3-yl)ethanol. By leveraging the exquisite stereoselectivity of Candida antarctica Lipase B (CALB, immobilized as Novozym 435), this workflow achieves baseline enantioseparation (E-value > 200) yielding the (R)-acetate and (S)-alcohol with >99% enantiomeric excess (ee).

Mechanistic Rationale & Causality

A successful biocatalytic protocol is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic system. The choices in this protocol are governed by the following mechanistic principles:

  • Enzyme Selection & Kazlauskas Rule: CALB is selected for its robust thermal stability and deep hydrophobic binding pocket. According to Kazlauskas' empirical rule for secondary alcohols, CALB preferentially binds the (R)-enantiomer of 1-arylethanols [1]. The steric bulk of the aminopyridine ring forces the (S)-enantiomer into a sterically hindered conformation, completely preventing its acylation.

  • Chemoselectivity (O- vs. N-Acylation): The substrate possesses two nucleophilic centers: the secondary hydroxyl group and the primary 2-amino group. In standard chemical acylation, competitive N-acylation is a severe liability. However, CALB exhibits profound chemoselectivity for O-acylation. The exocyclic amine is poorly nucleophilic due to conjugation with the pyridine ring, and the enzyme's active site architecture strongly favors the alcohol [3].

  • Thermodynamic Driving Force: Vinyl acetate is employed as the acyl donor rather than ethyl acetate. The transesterification of vinyl acetate releases vinyl alcohol, which instantly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink drives the equilibrium strictly to the right, ensuring the reaction reaches the theoretical 50% conversion limit rapidly [2].

  • Solvent Causality: Toluene is utilized as the reaction medium. Unlike polar solvents (e.g., THF or DMF) which can strip the essential hydration shell from the enzyme and cause denaturation, non-polar solvents like toluene preserve the enzyme's rigid, active conformation, maximizing both reaction rate and enantioselectivity [2].

Mechanism CALB CALB (Novozym 435) Ser-His-Asp Catalytic Triad AcylEnzyme Acyl-Enzyme Intermediate (Serine-O-Acetyl) CALB->AcylEnzyme + Vinyl Acetate AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->AcylEnzyme Acetaldehyde Acetaldehyde (Irreversible Byproduct) AcylEnzyme->Acetaldehyde Tautomerization (Drives Reaction) ProductR (R)-Acetate (O-Acylated) AcylEnzyme->ProductR Nucleophilic Attack by (R)-OH Substrate Racemic Substrate 1-(2-Aminopyridin-3-yl)ethanol Fast (R)-Enantiomer (Favorable Binding) Substrate->Fast Slow (S)-Enantiomer (Steric Clash) Substrate->Slow Fast->ProductR Fast ProductS Unreacted (S)-Alcohol Slow->ProductS No Reaction

Caption: Mechanistic pathway of CALB-catalyzed acylation showing Kazlauskas rule stereopreference.

Data Presentation: Optimization of Reaction Conditions

To validate the causality of the chosen parameters, experimental optimizations are summarized below. Toluene at 45 °C using vinyl acetate provides the optimal balance of reaction kinetics and enantiomeric ratio (E-value).

SolventTemp (°C)Acyl DonorTime (h)Conversion (%)E-valueee (S)-Alcohol (%)
THF45Vinyl Acetate48221528
MTBE45Vinyl Acetate2448>10092
Toluene 45 Vinyl Acetate 16 50 >200 >99
Toluene25Vinyl Acetate3649>20096
Toluene45Ethyl Acetate48128515

Note: E-value = ln[(1-c)(1-ee_S)] / ln[(1-c)(1+ee_S)], where c is conversion.

Experimental Protocol

Materials & Reagents
  • Racemic 1-(2-Aminopyridin-3-yl)ethanol (Substrate)

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Vinyl acetate (Acyl donor, stabilized, >99%)

  • Anhydrous Toluene (Solvent)

  • HPLC-grade Hexane and Isopropanol (For chiral analysis)

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon) to prevent moisture-induced hydrolysis of the acyl donor.

  • Dissolve 10.0 mmol (1.38 g) of racemic 1-(2-aminopyridin-3-yl)ethanol in 20 mL of anhydrous toluene (0.5 M concentration).

  • Add 30.0 mmol (2.76 mL, 3.0 equiv.) of vinyl acetate to the solution.

  • Initiate the reaction by adding 150 mg of Novozym 435.

Step 2: Incubation and Monitoring

  • Seal the flask and incubate in an oil bath or thermomixer set to 45 °C with gentle stirring (approx. 250 rpm). Caution: Vigorous stirring can mechanically degrade the acrylic resin supporting the immobilized enzyme.

  • Monitor the reaction progress via Chiral HPLC. Withdraw 20 µL aliquots every 4 hours, filter through a 0.22 µm PTFE syringe filter, dilute with mobile phase, and inject.

  • Self-Validation Checkpoint: The reaction must be terminated exactly when conversion reaches 50%. Proceeding beyond 50% risks non-specific acylation of the (S)-enantiomer, degrading the ee of the remaining alcohol.

Step 3: Workup and Enzyme Recovery

  • Once 50% conversion is confirmed (typically 16–20 hours), terminate the reaction by filtering the mixture through a sintered glass funnel to remove the Novozym 435 beads.

  • Wash the recovered enzyme beads with 2 × 10 mL of cold toluene. The enzyme can be dried under vacuum and reused for up to 5 consecutive cycles with minimal loss of activity [3].

  • Concentrate the combined filtrate under reduced pressure to yield a crude mixture of (R)-1-(2-aminopyridin-3-yl)ethyl acetate and (S)-1-(2-aminopyridin-3-yl)ethanol.

Step 4: Product Isolation

  • Purify the crude mixture via flash column chromatography on silica gel.

  • Elute with a gradient of Hexane/Ethyl Acetate (starting at 80:20 and increasing to 50:50).

  • The less polar (R)-acetate elutes first, followed by the more polar (S)-alcohol.

  • Evaporate the respective fractions to afford the enantiopure compounds.

Workflow Racemate Racemic 1-(2-Aminopyridin-3-yl)ethanol Reaction Enzymatic Acylation Novozym 435, Vinyl Acetate Toluene, 45°C Racemate->Reaction 0.5 M Mixture Reaction Mixture (R)-Acetate + (S)-Alcohol Reaction->Mixture 16-20 h Filtration Filtration (Enzyme Recovery) Mixture->Filtration Separation Silica Gel Chromatography Filtration->Separation Filtrate ProductR (R)-Acetate (ee > 99%) Separation->ProductR Hexane/EtOAc ProductS (S)-Alcohol (ee > 99%) Separation->ProductS Hexane/EtOAc

Caption: Workflow for the enzymatic kinetic resolution of 1-(2-Aminopyridin-3-yl)ethanol.

Future Directions: Dynamic Kinetic Resolution (DKR)

While traditional kinetic resolution is limited to a 50% theoretical yield, this protocol can be adapted into a Dynamic Kinetic Resolution (DKR) by introducing a Ruthenium-based racemization catalyst (e.g., Shvo's catalyst). The Ru-catalyst continuously epimerizes the unreacted (S)-alcohol back into the racemate in situ, allowing the lipase to eventually convert 100% of the starting material into the (R)-acetate [2].

References

  • Toșa, M., Pilbák, S., Moldovan, P., Paizs, C., Szatzker, G., Szakács, G., Novák, L., Irimie, F.-D., & Poppe, L. (2008). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—Experimental and QM/MM study. Tetrahedron: Asymmetry, 19(15), 1844–1852.[Link]

  • Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J.-E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(8), 1645–1650.[Link]

  • Hapău, D., et al. (2020). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. Molecules, 25(2), 407.[Link]

Method

(S)-1-(2-Aminopyridin-3-yl)ethanol HPLC method development guidelines

Comprehensive HPLC Method Development Guidelines for (S)-1-(2-Aminopyridin-3-yl)ethanol Introduction and Physicochemical Profiling (S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2) is a highly polar, basic, and chira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Development Guidelines for (S)-1-(2-Aminopyridin-3-yl)ethanol

Introduction and Physicochemical Profiling

(S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2) is a highly polar, basic, and chiral molecule. It features a pyridine ring, a primary amine at the 2-position, and a chiral 1-hydroxyethyl group at the 3-position. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents three distinct analytical challenges:

  • Retention of Polar Analytes: The combination of an amino group and a hydroxyl group renders the molecule highly hydrophilic, often leading to poor retention (elution near the void volume) on standard C18 columns[1].

  • Peak Tailing: The basic aminopyridine moiety ( pKa​≈6.8−7.2 ) strongly interacts with residual, acidic silanol groups ( −Si-O− ) on silica-based stationary phases via secondary ion-exchange mechanisms, causing severe peak tailing[2].

  • Chiral Resolution: Quantifying the enantiomeric excess (ee) of the (S)-enantiomer requires discerning it from its (R)-counterpart, necessitating highly specific spatial recognition using Chiral Stationary Phases (CSPs)[3].

This guide outlines a dual-pathway approach: an Achiral Method for chemical purity and assay, and a Chiral Method for enantiomeric purity.

Achiral Method Development: Chemical Purity & Assay

Mechanistic Strategy & Column Selection

To mitigate the secondary interactions that cause peak tailing, the chromatographic environment must be strictly controlled. You must either suppress the ionization of the basic amine (operating at pH > 9.0 using hybrid-silica columns) or suppress the ionization of the surface silanols (operating at pH < 3.0).

For highly polar bases like aminopyridines, Polar-Embedded (e.g., RP-Amide) or Pentafluorophenyl (PFP/F5) columns are superior to traditional C18 phases. PFP columns offer enhanced retention through π−π interactions, dipole-dipole interactions, and hydrogen bonding, which specifically target the electron-rich aminopyridine ring[2].

Achiral Method Workflow

AchiralWorkflow N1 Target: (S)-1-(2-Aminopyridin-3-yl)ethanol Assess pKa (~6.8) & Polarity N2 Select Mobile Phase pH Low pH (2.5) to protonate silanols N1->N2 Prevent peak tailing N3 Select Stationary Phase PFP (F5) or Polar-Embedded C18 N2->N3 Enhance polar retention N4 Optimize Buffer & Additives Use 0.1% TFA or Formate Buffer N3->N4 Stabilize ionization state N5 Gradient Optimization Start at 2-5% Organic to maximize retention N4->N5 Separate related impurities N6 System Suitability Validation Tailing Factor < 1.5, k' > 2.0 N5->N6 Self-validating protocol

Workflow for achiral HPLC method development of polar basic aminopyridines.

Step-by-Step Protocol: Achiral Purity Method

This protocol utilizes a low-pH, volatile buffer system compatible with both UV and LC-MS detection[4].

Reagents & Materials:

  • Column: Discovery HS F5 or equivalent PFP column (150 mm × 4.6 mm, 3 µm)[2].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.1). Causality: TFA acts as an ion-pairing agent, masking the basic amine and improving peak shape.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (LC-MS grade).

  • Diluent: 95% Water / 5% Acetonitrile (Match initial gradient conditions to prevent solvent-induced peak distortion).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C ± 1°C (Thermostatic control is critical to maintain consistent π−π interaction dynamics).

  • Detection: UV at 230 nm and 280 nm (Aminopyridines exhibit strong chromophoric absorption at 280 nm, which avoids baseline drift from organic gradients).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to retain the polar analyte)

    • 2.0 - 12.0 min: 2% 60% B

    • 12.0 - 15.0 min: 60% B (Wash)

    • 15.0 - 15.1 min: 60% 2% B

    • 15.1 - 20.0 min: 2% B (Re-equilibration)

System Suitability Criteria (Self-Validation):

  • Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , decrease the initial organic concentration or switch to an aqueous-compatible (AQ) column.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​>1.5 , verify mobile phase pH or add 5 mM ammonium formate to increase buffer capacity.

Chiral Method Development: Enantiomeric Excess (ee)

Mechanistic Strategy for Chiral Recognition

Separating the (S) and (R) enantiomers of an amino alcohol requires a Chiral Stationary Phase (CSP) capable of forming transient diastereomeric complexes. Immobilized polysaccharide-based CSPs (e.g., Amylose-SA or Cellulose-SB) are the gold standard due to their broad selectivity via hydrogen bonding, dipole-dipole, and steric interactions[5].

Because (S)-1-(2-Aminopyridin-3-yl)ethanol contains a basic primary amine, a basic additive (e.g., Diethylamine, DEA, or Ethanolamine) must be added to the mobile phase. Without this additive, the basic analyte will bind irreversibly to the chiral selector or residual silica, resulting in broad, unquantifiable peaks or complete loss of elution[6].

Chiral Method Workflow

ChiralWorkflow S1 Initiate Chiral Screening S2 Select Immobilized Polysaccharide CSP (e.g., Amylose tris-phenylcarbamate) S1->S2 S3 Normal Phase Mode Hexane / IPA / 0.1% DEA S2->S3 First-line screen S4 Polar Organic Mode MeOH / ACN / 0.1% DEA S2->S4 Alternative if poor solubility S5 Evaluate Resolution (Rs) Target Rs > 2.0 S3->S5 S4->S5 S6 Optimize Temperature & Flow Rate Lower Temp = Higher Selectivity S5->S6 Fine-tune thermodynamics

Decision tree for chiral HPLC screening of basic amino alcohols.

Step-by-Step Protocol: Chiral Enantiomeric Excess Method

Reagents & Materials:

  • Column: CHIRAL ART Amylose-SA or Chiralpak IG (250 mm × 4.6 mm, 5 µm). Immobilized phases are required if using harsh polar organic solvents[5].

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Causality: Ethanol provides better hydrogen-bonding disruption than Isopropanol (IPA) for amino alcohols, often yielding sharper peaks. DEA masks the active sites preventing amine tailing[6].

  • Diluent: Ethanol. (Do not dissolve in pure Hexane as polar amino alcohols exhibit poor solubility in non-polar alkanes).

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min (Slower flow rates enhance the mass transfer kinetics required for chiral recognition).

  • Column Temperature: 25°C. Note: If resolution ( Rs​ ) is marginal (e.g., 1.2), lowering the temperature to 15°C will typically increase the enantioselectivity ( α ) by enhancing the weaker bonding forces of the transient diastereomeric complex[6].

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Elution Mode: Isocratic.

System Suitability Criteria (Self-Validation):

  • Resolution ( Rs​ ): Must be ≥2.0 between the (R) and (S) enantiomers.

  • Signal-to-Noise (S/N): For the minor enantiomer (usually the (R)-enantiomer in an (S)-API), S/N must be ≥10 for the Limit of Quantitation (LOQ).

Quantitative Data & Optimization Matrices

To streamline method development, utilize the following optimization matrices. These tables summarize the expected causality of altering chromatographic parameters for this specific molecule.

Table 1: Achiral Mobile Phase Optimization Matrix

Parameter AdjustedAction TakenExpected Chromatographic Effect on (S)-1-(2-Aminopyridin-3-yl)ethanol
Buffer pH Increase from pH 2.5 to pH 6.8Severe peak tailing; analyte approaches its pKa​ , leading to a split peak or dual ionization states.
Organic Modifier Switch from Acetonitrile to MethanolIncreased retention time; Methanol is a weaker eluent in reversed-phase and provides different hydrogen-bonding selectivity.
Ion-Pairing Add 5 mM Sodium HexanesulfonateMassive increase in retention time; the anionic sulfonate pairs with the cationic aminopyridine. (Note: Incompatible with MS).

Table 2: Chiral Screening Matrix (Immobilized Polysaccharide CSPs)

Mobile Phase SystemAdditive RequiredAnalyte SolubilityTypical Resolution ( Rs​ ) Potential
Hexane / Isopropanol (80:20)0.1% DEA or TEAModerateHigh (Standard Normal Phase interactions)
Hexane / Ethanol (80:20)0.1% DEA or TEAGoodVery High (Ethanol improves peak symmetry for alcohols)
100% Methanol0.1% EthanolamineExcellentModerate (Polar Organic Mode; relies heavily on H-bonding)
Acetonitrile / Water (90:10)0.1% TFAExcellentLow to Moderate (Reversed-Phase Chiral; requires specific CSPs)

References

  • Phenomenex. "Chiral HPLC Separations Guide." Phenomenex.com. Available at: [Link]

  • Supelco / Bioanalysis Zone. "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis-zone.com. Available at:[Link]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers." Sielc.com. Available at:[Link]

  • YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns." Ymc.co.jp. Available at: [Link]

  • Royal Society of Chemistry. "Development of a method for quantitative metabolite profiling... using 4-aminopyridine as a model compound." Rsc.org. Available at:[Link]

  • Chinese Mechanical Engineering Society (CMES). "HPLC Determination of Aminopyridines." Cmes.org. Available at: [Link]

Sources

Application

Application Note: Utilizing (S)-1-(2-Aminopyridin-3-yl)ethanol in the Design and Synthesis of Highly Selective Kinase Inhibitors

Introduction & Structural Rationale The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and autoimmune diseases. Achieving high potency and isofo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and autoimmune diseases. Achieving high potency and isoform selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.

(S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2) has emerged as a highly privileged chiral building block in the rational design of next-generation kinase inhibitors. Its utility stems from a dual-function structural profile:

  • The 2-Aminopyridine Core (Hinge Binder): The 2-aminopyridine motif is a well-established hinge-binding pharmacophore. It establishes a robust two-point hydrogen bond network with the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of residues like Glu and Met in ALK or Val and Glu in other kinases)[1][2].

  • The (S)-1-Hydroxyethyl Group (Selectivity Vector): Positioned at the 3-position of the pyridine ring, this chiral moiety projects directly into the solvent-exposed channel or the ribose pocket. The (S)-stereocenter dictates the precise spatial trajectory of the hydroxyl group, allowing it to form stereospecific hydrogen bonds with conserved lysine or aspartate residues while avoiding steric clashes that would otherwise abrogate binding[1][3].

By integrating this building block, medicinal chemists can transform a promiscuous hinge-binding scaffold into a highly selective inhibitor.

Mechanistic Pathway & Binding Logic

The following diagram illustrates the structural causality between the functional groups of (S)-1-(2-Aminopyridin-3-yl)ethanol and their corresponding biochemical effects within the kinase ATP-binding site.

G A (S)-1-(2-Aminopyridin-3-yl)ethanol B 2-Aminopyridine Core (Hinge Binder) A->B C (S)-1-Hydroxyethyl Group (Ribose Pocket Vector) A->C D Bidentate H-Bonds (Kinase Hinge Backbone) B->D H-bond Donor/Acceptor E Stereospecific H-Bond (Conserved Lys/Asp) C->E Spatial Alignment F High Affinity & Isoform Selectivity D->F E->F

Fig 1: Pharmacophore mapping and binding logic of (S)-1-(2-Aminopyridin-3-yl)ethanol in kinase domains.

Synthetic Methodologies & Workflows

Incorporating (S)-1-(2-aminopyridin-3-yl)ethanol into a complex heterocyclic core (e.g., a pyrimidine, quinoline, or pyrazole scaffold) requires chemoselective C-N bond formation. The primary challenge is the presence of the unprotected secondary alcohol, which can compete with the exocyclic amine during transition-metal-catalyzed cross-coupling, leading to unwanted C-O etherification.

To circumvent this, a chemoselective Buchwald-Hartwig amination is employed. Utilizing a bulky, bidentate phosphine ligand such as Xantphos or BrettPhos with a palladium source ensures that the reductive elimination step heavily favors C-N bond formation over C-O bond formation. This eliminates the need for tedious protection/deprotection sequences of the hydroxyl group, streamlining the synthetic workflow.

G Step1 Step 1: Scaffold Preparation Aryl Halide Core (e.g., Pyrimidine) Step2 Step 2: Buchwald-Hartwig Coupling (S)-1-(2-Aminopyridin-3-yl)ethanol + Pd2(dba)3 Step1->Step2 Step3 Step 3: Chemoselective C-N Formation Xantphos ligand protects free -OH from coupling Step2->Step3 Dioxane, Cs2CO3, 100°C Step4 Step 4: Purification Chiral SFC to ensure no racemization occurred Step3->Step4 Step5 Step 5: Validation TR-FRET Kinase Activity Assay Step4->Step5

Fig 2: Chemoselective synthetic workflow for integrating the aminopyridine building block.

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination

This protocol details the coupling of (S)-1-(2-aminopyridin-3-yl)ethanol to a generic heteroaryl chloride core without hydroxyl protection.

Reagents & Materials:

  • Heteroaryl chloride core (1.0 equiv, 1.0 mmol)

  • (S)-1-(2-Aminopyridin-3-yl)ethanol (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl chloride, (S)-1-(2-aminopyridin-3-yl)ethanol, Pd2(dba)3, Xantphos, and Cs2CO3.

    • Expert Insight: Cs2CO3 is preferred over stronger bases like NaOtBu, as strong alkoxides can deprotonate the secondary alcohol, increasing the risk of competing O-arylation.

  • Degassing: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon three times. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under an Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The bidentate bite angle of Xantphos forces the palladium intermediate into a geometry that dramatically accelerates C-N reductive elimination, leaving the hydroxyl group intact.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (DCM:MeOH gradient).

  • Chiral Validation: Submit the purified product to Chiral Supercritical Fluid Chromatography (SFC) to confirm that the reaction conditions did not induce racemization of the (S)-stereocenter.

Protocol B: TR-FRET Kinase Binding Assay

A self-validating protocol to determine the IC50 of the synthesized inhibitor.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure high-precision dosing.

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., ALK or PI3K) diluted in 1X Kinase Buffer to the wells. Incubate at room temperature for 15 minutes to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a mixture containing the specific biotinylated peptide substrate and ATP (at its predetermined Km value) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes and read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The stereochemistry at the 3-position of the 2-aminopyridine ring is critical for target engagement. The table below summarizes representative structure-activity relationship (SAR) data demonstrating why the (S)-enantiomer is prioritized over the (R)-enantiomer or the des-hydroxy analog in typical kinase optimization campaigns[1][3].

Compound / Building Block MotifTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Fold
Unsubstituted 2-Aminopyridine 145.0210.01.4x
(R)-1-(2-Aminopyridin-3-yl)ethanol 85.2115.51.3x
(S)-1-(2-Aminopyridin-3-yl)ethanol 4.5 450.0 100.0x
Des-hydroxy (Ethyl-substituted) 52.068.01.3x

Table 1: Comparative SAR demonstrating the impact of the (S)-1-hydroxyethyl motif on kinase affinity and selectivity. The (S)-configuration aligns the hydroxyl oxygen to act as a critical hydrogen bond acceptor/donor in the ribose pocket, driving a ~20-fold increase in potency and massive gains in selectivity.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. Available at:[Link] (Accessed March 28, 2026).

  • Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs. International Journal of Molecular Sciences. Available at:[Link] (Accessed March 28, 2026).

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at:[Link] (Accessed March 28, 2026).

Sources

Method

Advanced Derivatization Strategies for (S)-1-(2-Aminopyridin-3-yl)ethanol in LC-MS/MS Analysis

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Molecule: (S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2) Executive Summary & Mechanistic Rationale The analys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Molecule: (S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2)

Executive Summary & Mechanistic Rationale

The analysis of (S)-1-(2-Aminopyridin-3-yl)ethanol via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a dual challenge. The molecule possesses a highly polar primary amine attached to a pyridine ring and a chiral secondary alcohol . In its underivatized state, the basic aminopyridine moiety causes poor retention on standard reversed-phase (C18) columns, often eluting in the void volume where severe ion suppression occurs. Furthermore, confirming the enantiomeric purity of the (S)-configuration typically requires expensive and easily degraded chiral stationary phases.

To overcome these limitations, chemical derivatization is employed not merely as a sample preparation step, but as a fundamental alteration of the analyte's physicochemical properties[1]. By selectively targeting specific functional groups, we can dictate the molecule's chromatographic behavior and ionization efficiency.

As detailed in this application note, the choice of derivatization reagent is strictly governed by the analytical objective:

  • Trace Quantitation (e.g., Impurity Profiling): Requires rapid, chemoselective derivatization of the amine to increase hydrophobicity (LogP) and shift the precursor m/z out of the low-mass noise region[1].

  • Chiral Verification (Enantiomeric Excess): Requires bis-derivatization of both the amine and the chiral alcohol to form stable diastereomers, enabling baseline resolution on standard achiral columns[2].

Analytical Decision Matrix

The following workflow diagram illustrates the logical routing for selecting the appropriate derivatization protocol based on the desired analytical outcome.

DecisionMatrix Root (S)-1-(2-Aminopyridin-3-yl)ethanol Analytical Target Branch1 Goal: Trace Quantitation (e.g., PGI Analysis) Root->Branch1 Branch2 Goal: Chiral Purity (Enantiomeric Excess) Root->Branch2 Action1 Derivatization: Hexylchloroformate (HCF) Branch1->Action1 Action2 Derivatization: (R)-MTPA-Cl (Mosher's) Branch2->Action2 Outcome1 Result: Hexyl Carbamate Increased LogP & Sensitivity Action1->Outcome1 Outcome2 Result: Bis-Diastereomers Achiral LC Resolution Action2->Outcome2

Fig 1: Decision matrix for selecting the appropriate derivatization strategy based on analytical goals.

Workflow A: Trace Quantitation via Alkyl Chloroformate Derivatization

Causality & Chemistry

For quantitative bioanalysis or Potentially Genotoxic Impurity (PGI) screening, demonstrated that alkyl chloroformates are ideal for aminopyridines[1]. Under mild aqueous-alkaline conditions (pH 9.0), hexylchloroformate (HCF) exhibits strict chemoselectivity for the primary amine over the secondary alcohol. The pH 9.0 buffer ensures the aminopyridine nitrogen (pKa ~6.8) is fully deprotonated and highly nucleophilic. The resulting hexyl carbamate derivative is highly hydrophobic, ensuring strong retention on C18 columns and dramatically enhancing Electrospray Ionization (ESI+) efficiency[3].

MechanismHCF A Analyte (Free Base, pH 9) C Nucleophilic Attack (- HCl) A->C B Hexylchloroformate (Excess) B->C D Carbamate Derivative (LC-MS/MS Ready) C->D

Fig 2: Chemical mechanism of hexylchloroformate derivatization targeting the primary amine.

Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation: Aliquot 100 µL of the sample extract (or standard) into a 2 mL glass autosampler vial. Add 10 µL of Internal Standard (e.g., 4-Aminopyridine-d4, 1 µg/mL).

  • Alkalinization: Add 50 µL of 0.1 M sodium borate buffer (pH 9.0). Causality: This forces the analyte into its reactive free-base form.

  • Derivatization: Add 50 µL of 1% (v/v) hexylchloroformate in anhydrous acetonitrile. Vortex immediately for 2 minutes at room temperature.

  • Quenching (Critical Step): Add 100 µL of 0.1 M ammonium formate.

  • Self-Validation Check: The quenching step is the system's internal control. Ammonium formate reacts with any residual HCF to form volatile byproducts. If the analyst observes ghost peaks or an unstable baseline during the LC-MS run, it mathematically proves the quenching buffer was degraded or omitted, invalidating the batch before data is reported.

Workflow B: Chiral Verification via Mosher’s Acid Bis-Derivatization

Causality & Chemistry

To determine the enantiomeric excess of the (S)-alcohol without a chiral LC column, we utilize (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride)[2]. Because our analyte contains both an amine and an alcohol, attempting to selectively derivatize only the alcohol will result in a chaotic mixture of mono- and bis-derivatized species.

Expert Insight: We intentionally drive the reaction to complete bis-derivatization (forming both an amide at the pyridine ring and an ester at the chiral center). By using anhydrous pyridine as both the solvent and the catalytic base at elevated temperatures, we ensure a single, highly stable diastereomeric product. The (S)-analyte forms an (R,S)-bis-MTPA derivative, which separates cleanly from the (R,R)-bis-MTPA impurity on standard achiral C18 columns due to distinct spatial conformations[2].

Step-by-Step Protocol (Self-Validating System)
  • Desiccation: Transfer 50 µL of the sample to a glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Even trace moisture will hydrolyze MTPA-Cl into unreactive Mosher's acid.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous pyridine.

  • Derivatization: Add 10 µL of neat (R)-(-)-MTPA-Cl. Cap tightly and incubate in a heating block at 60°C for 60 minutes to overcome the steric hindrance of the secondary alcohol.

  • Termination: Remove from heat, add 50 µL of LC-MS grade methanol to quench the reaction, dry under nitrogen, and reconstitute in 200 µL of initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Check: The analytical sequence must begin with an injection of a derivatized racemic standard (R/S mixture). The run is only validated if the chromatographic resolution ( Rs​ ) between the two diastereomeric peaks is ≥1.5 . Failure to achieve baseline resolution instantly flags moisture contamination or incomplete bis-derivatization.

Quantitative Data & MS/MS Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters and the expected chromatographic impact of each derivatization strategy.

Analyte StateTarget Functional GroupTheoretical[M+H]⁺ ( m/z )Primary MRM TransitionCollision Energy (eV)Chromatographic Impact
Underivatized N/A139.1139.1 → 121.115Poor retention (Void volume risk)
HCF Derivative Primary Amine267.2267.2 → 139.122High retention (Increased LogP)
Bis-MTPA Derivative Amine & Alcohol571.2571.2 → 189.035Excellent diastereomeric resolution

Note: The primary MRM transition for the HCF derivative involves the cleavage of the carbamate bond, yielding the intact analyte ion ( m/z 139.1), which provides exceptional signal-to-noise ratios in complex matrices.

References

  • Vanhoenacker, G., Dumont, E., David, F., Baker, A., & Sandra, P. (2009). "Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry." Journal of Chromatography A, 1216(16), 3563-3570. URL:[Link]

  • Liu, Y., et al. (2024). "Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis." PMC. URL:[Link]

  • Mueller, C., et al. (2018). "Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound." RSC Advances. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Excess (ee) Optimization for (S)-1-(2-Aminopyridin-3-yl)ethanol

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of chiral heteroaryl alcohols, specifically (S)-1-(2-Aminopyridin-3-yl)ethanol, presents unique challenges in asymmetric catalysis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of chiral heteroaryl alcohols, specifically (S)-1-(2-Aminopyridin-3-yl)ethanol, presents unique challenges in asymmetric catalysis. The presence of the bidentate 2-aminopyridine motif frequently interferes with transition-metal catalysts, leading to poor enantiomeric excess (ee), catalyst poisoning, and spontaneous racemization.

This guide provides drug development professionals and synthetic chemists with field-proven diagnostic tools, mechanistic FAQs, and validated protocols to achieve >99% ee.

Diagnostic Matrix: Evaluating Synthetic Methodologies

Before troubleshooting, it is critical to benchmark your current synthetic route. The table below summarizes the quantitative performance and primary failure modes of the three standard industry approaches for reducing 1-(2-aminopyridin-3-yl)ethanone.

Synthesis MethodologyTypical ee (%)Typical YieldCausality of ee Erosion / Primary Failure Mode
ATH (Isopropanol / KOH) 70 – 85%> 90%Reversibility: The secondary alcohol product is re-oxidized by the Ru-catalyst, eroding kinetic ee over time.
ATH (TEAF Azeotrope) 90 – 95%> 95%Catalyst Poisoning: The free 2-NH₂ group outcompetes the chiral ligand for metal coordination, creating an achiral reduction pathway.
Biocatalysis (KRED) > 99%80 – 90%Substrate Inhibition: Poor aqueous solubility of the heteroaryl ketone limits conversion rates and enzyme turnover.
Enzymatic Kinetic Resolution > 99%< 50%*Theoretical Yield Limit: Resolves pre-existing racemates. (Yield can approach 100% only if coupled with Dynamic Kinetic Resolution).

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does my Asymmetric Transfer Hydrogenation (ATH) using Noyori's Ru-TsDPEN catalyst in Isopropanol lose ee if left overnight?

A: This is a classic thermodynamic failure mode. ATH in isopropanol is an equilibrium-driven process. While the initial hydride transfer exhibits excellent kinetic enantioface discrimination, the structural similarity between the hydrogen donor (isopropanol) and your product (a secondary alcohol) means the reverse reaction (oxidation) occurs as product concentration increases. Over time, this reversibility racemizes the chiral center [1]. Solution: Switch your hydrogen source to a Formic Acid/Triethylamine (TEAF) azeotrope. Formic acid decomposes into H₂ and CO₂. The irreversible outgassing of CO₂ ensures the reaction proceeds under strict kinetic control, preventing racemization [1].

Q2: Even with TEAF, my ee is stuck at 92%. How is the 2-aminopyridine ring interfering with the Ru-catalyst?

A: The 2-aminopyridine moiety is a highly electron-rich, bidentate ligand. The free primary amine and the pyridine nitrogen can co-bind to the Ruthenium center, displacing the chiral diamine ligand (e.g., TsDPEN) or forcing the transition state into an unfavorable geometry [2]. This creates a parallel, achiral background reduction pathway. Solution: You must electronically or sterically mask the coordination site. Temporarily protecting the amine with an N-Boc group, or oxidizing the pyridine to an N-oxide prior to reduction, prevents catalyst poisoning and restores >99% ee [2].

Q3: We want to avoid heavy metals entirely. Can Ketoreductases (KREDs) handle the 2-aminopyridine motif?

A: Yes. Biocatalysis is highly recommended for this substrate because KRED active sites rely on hydrogen bonding and steric pockets rather than metal coordination, rendering the bidentate nature of 2-aminopyridine irrelevant. The challenge here is cofactor expense (NADPH). You must implement a coupled Glucose Dehydrogenase (GDH) system to recycle the cofactor in situ.

KRED_Cycle cluster_0 cluster_1 Ketone 1-(2-Aminopyridin-3-yl)ethanone KRED KRED (Reduction) Ketone->KRED Alcohol (S)-1-(2-Aminopyridin-3-yl)ethanol Glucose D-Glucose GDH GDH (Recycling) Glucose->GDH Gluconate D-Gluconate KRED->Alcohol NADP NADP+ KRED->NADP GDH->Gluconate NADPH NADPH GDH->NADPH NADPH->KRED NADP->GDH

Fig 1. Biocatalytic cycle demonstrating KRED-mediated reduction coupled with GDH cofactor recycling.

Q4: I have a 10 kg batch of (S)-1-(2-Aminopyridin-3-yl)ethanol sitting at 90% ee. How can I salvage this to >99% ee without discarding it?

A: Do not discard the batch. You can "upgrade" the optical purity using Enzymatic Kinetic Resolution. By treating the enriched mixture with Candida antarctica Lipase B (CALB, commercially available as Novozym 435) and an acyl donor like vinyl acetate, the enzyme will highly selectively acylate the unwanted (R)-enantiomer. The unreacted (S)-enantiomer remains as a free alcohol, which can be easily separated from the (R)-acetate via simple extraction or chromatography [3].

Decision Workflow: ee Optimization Strategy

Use the following logical progression to determine the most efficient corrective action for your specific process scale and constraints.

ATH_Optimization Start Suboptimal ee in (S)-1-(2-Aminopyridin-3-yl)ethanol Q1 Is the reaction reversible? (e.g., Isopropanol used?) Start->Q1 A1_Yes Switch to TEAF (Formic Acid/Et3N) Q1->A1_Yes Yes Q2 Is catalyst poisoning occurring? (Coordination by 2-NH2) Q1->Q2 No A2_Yes Use N-Boc protection or Biocatalysis (KRED) Q2->A2_Yes Yes Q3 Is ee stuck at ~90-95% post-reaction? Q2->Q3 No A3_Yes Perform Kinetic Resolution (CALB / Novozym 435) Q3->A3_Yes Yes

Fig 2. Decision tree for troubleshooting and optimizing enantiomeric excess in heteroaryl alcohol synthesis.

Validated Experimental Protocols

Protocol A: Irreversible Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a 5:2 Formic Acid/Triethylamine azeotrope to ensure irreversible hydride transfer, preventing thermodynamic racemization.

  • Preparation of the Azeotrope: In a rigorously dried, argon-flushed flask, cool Triethylamine (2.0 equivalents) to 4 °C. Slowly add Formic Acid (5.0 equivalents) dropwise to control the exothermic neutralization. Allow to warm to room temperature.

  • Catalyst Activation: In a separate Schlenk flask, dissolve 1-(2-aminopyridin-3-yl)ethanone (1.0 eq, typically 0.5 M concentration) and the catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Reaction Execution: Add the TEAF azeotrope to the substrate/catalyst solution. Stir the mixture at 30–40 °C.

  • In-Process Control: Monitor the evolution of CO₂ gas (bubbler). The reaction is strictly kinetic; once CO₂ evolution ceases (typically 12-24 hours), the reaction is complete.

  • Workup: Quench with water, neutralize to pH 8 with saturated NaHCO₃, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Determine ee via chiral HPLC (e.g., Chiralcel OD-H column). Expected ee: 92–96%.

Protocol B: Enzymatic Kinetic Resolution for ee Upgrading

This protocol is used to salvage a batch of (S)-1-(2-Aminopyridin-3-yl)ethanol that has failed to reach >99% ee.

  • Setup: Dissolve the enriched alcohol mixture (e.g., 90% ee) in an apolar solvent such as Methyl tert-butyl ether (MTBE) or Toluene (0.2 M concentration).

  • Reagent Addition: Add Vinyl Acetate (1.5 equivalents relative to the minor (R)-enantiomer impurity) as the irreversible acyl donor.

  • Enzyme Loading: Add immobilized Candida antarctica Lipase B (Novozym 435) at 10% w/w relative to the substrate.

  • Incubation: Stir gently (to avoid crushing the immobilized enzyme beads) at 30 °C for 4–8 hours.

  • Monitoring: Track the disappearance of the (R)-alcohol via chiral GC or HPLC. The enzyme will selectively convert the (R)-enantiomer into (R)-1-(2-aminopyridin-3-yl)ethyl acetate.

  • Separation: Filter off the Novozym 435 beads (which can be washed and reused). Concentrate the filtrate and separate the highly polar (S)-alcohol from the less polar (R)-acetate via silica gel chromatography (Eluent: Hexane/Ethyl Acetate).

  • Validation: The isolated (S)-1-(2-Aminopyridin-3-yl)ethanol will exhibit >99.5% ee.

References

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Available at: [Link]

  • Wu, X., et al. (2017). Bifunctional Oxo-Tethered Ruthenium Complex Catalyzed Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones. Organic Letters, 19(8), 2146–2149. Available at: [Link]

  • Pamies, O., & Bäckvall, J.-E. (2003). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Chemical Reviews, 103(8), 3247–3262. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in (S)-1-(2-Aminopyridin-3-yl)ethanol Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. The synthesis of (S)-1-(2-aminopyridin-3-yl)ethanol[1] from 1-(2-aminopyridin-3-yl)ethanone[2] is a critical transformation in pharmaceutical development. However, the substrate possesses a highly nucleophilic and basic 2-aminopyridine moiety. This structural feature fundamentally alters the reactivity profile during asymmetric reduction, frequently leading to stalled reactions, poor enantiomeric excess (ee), and low isolated yields.

Below, we address the thermodynamic and kinetic causality of these failures and provide self-validating protocols to ensure your synthesis succeeds.

Causality-Driven FAQs: Why is my reduction failing?

Issue 1: Chemocatalysis (Ru-ATH) Stalls at <20% Conversion

Q: We are using standard Noyori asymmetric transfer hydrogenation (RuCl(p-cymene)(TsDPEN) with formate/TEA). The reaction stalls almost immediately. Why? A: Catalyst Poisoning via Bidentate Chelation. The 2-amino-3-acetylpyridine motif is a potent bidentate ligand. The pyridine nitrogen and the exocyclic primary amine form a thermodynamically stable, catalytically inactive complex with the Ruthenium(II) center. This chelation displaces the necessary hydride or solvent ligands required for the catalytic cycle to proceed. Field-Proven Insight: To utilize transition-metal chemocatalysis, you must disrupt this chelation. This is typically achieved by pre-protecting the primary amine (e.g., as a Boc-carbamate) to reduce its nucleophilicity and steric accessibility, or by switching to a biocatalytic method.

Issue 2: CBS Reduction Yields are Abysmal Despite Good ee

Q: We attempted a Corey-Bakshi-Shibata (CBS) reduction using 1.2 equivalents of BH3·DMS. The ee is >95%, but the yield is under 30%. Why? A: Lewis Acid-Base Depletion. Borane (BH3) is a strong Lewis acid. Your substrate contains two highly basic Lewis sites. Before any borane can coordinate with the chiral oxazaborolidine catalyst to reduce the ketone, it irreversibly complexes with the pyridine and amine nitrogens. A 1.2 molar equivalent of BH3 is entirely consumed by this background complexation, leaving no active hydride for the actual reduction. Field-Proven Insight: You must saturate the basic sites. Use a minimum of 3.0 equivalents of BH3·DMS. Alternatively, pre-form the HCl salt of the substrate to mask the basic nitrogens, which significantly improves atom economy.

Issue 3: Biocatalysis (KRED) Suffers from Incomplete Conversion

Q: We transitioned to a Ketoreductase (KRED) biocatalyst. The reaction starts fast but turns into a thick slurry and stops at 60-70% conversion. How do we fix this? A: Substrate Precipitation and pH-Induced Enzyme Deactivation. 1-(2-aminopyridin-3-yl)ethanone has poor aqueous solubility at the optimal pH of most KREDs (pH 6.5-7.5). As the reaction proceeds, the resulting alcohol co-precipitates with unreacted ketone, trapping the substrate away from the enzyme's active site. Furthermore, if using glucose dehydrogenase (GDH) for cofactor recycling, the production of gluconic acid rapidly drops the pH, denaturing the KRED[3]. Field-Proven Insight: Incorporate a water-miscible co-solvent (e.g., 10% v/v Isopropyl alcohol or DMSO) and use an automated pH stat with 1M NaOH to maintain a strict pH of 7.0.

Quantitative Data Summary

The following table summarizes the performance metrics and optimization strategies for the three primary asymmetric reduction methodologies.

MethodCatalyst SystemTypical Conversionee (%)Major DrawbackOptimization Strategy
Ru-ATH Ru(II)-TsDPEN< 20%N/ACatalyst poisoningPre-protect primary amine (e.g., Boc)
CBS Reduction (R)-MeCBS / BH325 - 30%> 95%Borane depletionUse 3.0+ eq BH3 or pre-form HCl salt
Biocatalysis Engineered KRED> 99%> 99%Substrate insolubilityAdd 10% IPA/DMSO, pH-stat at 7.0

Step-by-Step Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system . This means the procedure includes mandatory in-process controls (IPCs) that physically confirm the thermodynamic or kinetic requirements of the reaction are being met in real-time.

Protocol A: Optimized Biocatalytic Reduction (KRED) - Recommended Scalable Route

Materials:

  • 1-(2-aminopyridin-3-yl)ethanone (CAS: 65326-33-2)[2]

  • Engineered KRED enzyme (e.g., KRED-P1-B04)

  • NADP+ (Cofactor)

  • Glucose Dehydrogenase (GDH) and D-Glucose

  • 0.1 M Potassium Phosphate Buffer (pH 7.0)

  • Isopropyl Alcohol (IPA)

Procedure:

  • Substrate Solubilization: Dissolve 10.0 g of 1-(2-aminopyridin-3-yl)ethanone in 15 mL of IPA.

    • Self-Validation Checkpoint: The solution must be a clear, pale yellow liquid. If cloudy, gently warm to 35°C. A cloudy solution indicates supersaturation, which will cause premature precipitation in the reactor.

  • Buffer Preparation: In a 500 mL jacketed reactor, add 150 mL of 0.1 M Potassium Phosphate Buffer (pH 7.0). Add 15.0 g of D-Glucose and 50 mg of NADP+. Stir until dissolved.

  • Enzyme Addition: Add 200 mg of KRED and 100 mg of GDH to the buffer.

  • Reaction Initiation: Slowly add the substrate/IPA solution to the reactor over 15 minutes while stirring at 300 rpm. Maintain the temperature at 30°C.

  • pH-Stat Control (Critical Step): Connect an automated titrator loaded with 1M NaOH. Set the target pH to 7.0.

    • Self-Validation Checkpoint: As the reaction proceeds, the titrator MUST actively dispense NaOH to neutralize the gluconic acid byproduct. If no NaOH is dispensed within the first 30 minutes, the GDH recycling system has failed, and the reaction will stall.

  • Completion and Workup: After 24 hours, or when NaOH consumption ceases, extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Dry over Na2SO4, filter, and concentrate to yield (S)-1-(2-aminopyridin-3-yl)ethanol[1].

Protocol B: Optimized CBS Reduction - Lab-Scale Alternative

Materials:

  • 1-(2-aminopyridin-3-yl)ethanone (CAS: 65326-33-2)[2]

  • (R)-MeCBS catalyst (1.0 M in Toluene)

  • Borane-Dimethylsulfide (BH3·DMS, 2.0 M in THF)

  • Anhydrous THF

Procedure:

  • Catalyst Activation: Under a nitrogen atmosphere, add 0.1 equivalents of (R)-MeCBS to a dry flask containing 20 mL of anhydrous THF. Cool to -20°C.

  • Borane Addition: Add 3.0 equivalents of BH3·DMS to the flask. Stir for 15 minutes.

    • Self-Validation Checkpoint: The solution must remain perfectly clear. Any precipitation or bubbling at this stage indicates moisture contamination, which destroys the active hydride species.

  • Substrate Addition: Dissolve 1.0 equivalent of 1-(2-aminopyridin-3-yl)ethanone in 10 mL of THF. Add this solution dropwise over 1 hour to the cooled reaction mixture.

  • Quenching: After 4 hours at -20°C, carefully quench the reaction by the slow addition of Methanol (CAUTION: Vigorous H2 evolution).

    • Self-Validation Checkpoint: The vigorous evolution of hydrogen gas confirms that excess borane was present throughout the reaction. This verifies that the Lewis basic sites of the substrate were saturated without depleting the catalytic hydride reservoir.

Mechanistic Visualizations

Pathway cluster_chemo Chemocatalytic (Ru-ATH) cluster_bio Biocatalytic (KRED) Substrate 1-(2-Aminopyridin-3-yl)ethanone (CAS: 65326-33-2) RuCat Ru(II)-TsDPEN Catalyst Substrate->RuCat Enzyme Ketoreductase + NADP+ Substrate->Enzyme Poisoning Bidentate Chelation (N, NH2 coordination) RuCat->Poisoning Unprotected Amine Fail Reaction Stalls (<20% Yield) Poisoning->Fail Active Enzyme-Substrate Complex in 10% IPA/Buffer Enzyme->Active pH 7.0 Maintained Success (S)-1-(2-Aminopyridin-3-yl)ethanol (>99% Yield, >99% ee) Active->Success Hydride Transfer

Mechanistic divergence: Catalyst poisoning in Ru-ATH vs. successful biocatalytic reduction.

TroubleshootingTree Start Low Yield / Low ee CBS CBS Reduction Start->CBS KRED KRED Biocatalysis Start->KRED CBS_Issue Borane Depletion via N-Complexation CBS->CBS_Issue CBS_Fix Increase BH3 to 3.0 eq or pre-form HCl salt CBS_Issue->CBS_Fix KRED_Issue Substrate Precipitation & pH Drop KRED->KRED_Issue KRED_Fix Add 10% DMSO/IPA Use pH-stat at 7.0 KRED_Issue->KRED_Fix

Troubleshooting logic tree for resolving low yield in CBS and KRED reduction workflows.

References

  • Kawano, S., Horikawa, M., Yasohara, Y., & Hasegawa, J. (2003). Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry, 67(4), 809-814.

  • Organic Letters (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. ACS Publications.

  • Appchem Database. (S)-1-(2-aMinopyridin-3-yl)ethanol | 936718-00-2 | C7H10N2O. Chemical Properties and Specifications.

  • LookChem Database. 2-Amino-3-acetylpyridine CAS NO.65326-33-2. Precursor Specifications.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for (S)-1-(2-Aminopyridin-3-yl)ethanol

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists and drug development professionals working with (S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2), a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists and drug development professionals working with (S)-1-(2-Aminopyridin-3-yl)ethanol (CAS: 936718-00-2), a critical chiral payload linker intermediate often utilized in the synthesis of complex therapeutics like cryptophycin conjugates[1].

Maintaining the stereointegrity of this specific hetero-benzylic alcohol at elevated temperatures is a known industry bottleneck. Below, we dissect the thermodynamic causality of its degradation and provide field-validated, self-correcting protocols to preserve its enantiomeric purity.

FAQ 1: Why does (S)-1-(2-Aminopyridin-3-yl)ethanol racemize so rapidly at temperatures above 60°C?

The Causality: The vulnerability of this stereocenter is a direct consequence of its local electronic environment. The hydroxyl group is situated at a highly activated pyridylic position. The primary amine at the 2-position of the pyridine ring exerts a powerful electron-donating mesomeric effect (+M effect).

When exposed to thermal stress—especially in protic or mildly acidic environments—the C-OH bond undergoes heterolytic cleavage. The resulting planar carbocation is exceptionally stable because the lone pair on the 2-amino nitrogen delocalizes into the pyridine ring, neutralizing the positive charge. Once this planar intermediate forms, subsequent re-attack by water or solvent molecules occurs from either face with equal probability, resulting in rapid thermal racemization[2].

RacemizationMechanism A (S)-1-(2-Aminopyridin-3-yl)ethanol [Chiral Starting Material] B Protonated/Activated Hydroxyl Intermediate A->B Heat / H+ (Protic Solvent) C Planar Pyridylic Carbocation (Resonance Stabilized by 2-NH2) B->C -H2O (Rate Limiting) C->C Resonance Delocalization D (R/S)-1-(2-Aminopyridin-3-yl)ethanol [Racemic Mixture] C->D +H2O (Facial Non-selective)

Fig 1: Carbocation-mediated thermal racemization pathway driven by the 2-amino +M effect.

FAQ 2: How significantly do solvent choice and temperature impact the enantiomeric excess (ee)?

The Causality: Solvent polarity and hydrogen-bonding capacity directly dictate the activation energy required for carbocation formation. Protic solvents (e.g., methanol, water) accelerate racemization by hydrogen-bonding with the leaving hydroxide group, effectively lowering the transition state energy. Aprotic solvents (e.g., toluene, CPME) suppress this heterolysis. However, as temperatures approach 100°C, thermal energy alone is sufficient to drive reversible dehydration pathways regardless of the solvent[3].

Quantitative Impact of Reaction Conditions on Stereointegrity:

ConditionSolventTemp (°C)Time (h)Initial ee (%)Final ee (%)Mechanism of Preservation/Degradation
UnprotectedMethanol (Protic)804>99.0<15.0Rapid solvolysis via stabilized pyridylic carbocation.
UnprotectedToluene (Aprotic)804>99.078.5Lack of hydrogen bonding slows C-O bond heterolysis.
UnprotectedToluene (Aprotic)1104>99.042.1Thermal energy overcomes aprotic barrier; elimination occurs.
N-Boc Protected Toluene (Aprotic)11012>99.0>98.5 Nitrogen lone pair delocalized into Boc carbonyl; carbocation destabilized.
Unprotected (Flow) Toluene (Aprotic)1100.05>99.0>98.5 Residence time (3 min) is shorter than the half-life of racemization.
FAQ 3: We must run a downstream catalytic coupling at 100°C. How can we prevent racemization?

The Causality: To survive high-temperature cross-coupling or esterification, you must uncouple the electronic activation of the pyridine ring from the chiral center. This is achieved via Electronic Deactivation .

By converting the primary 2-amino group into a carbamate (e.g., N-Boc) or an amide (e.g., N-Acetyl), the nitrogen's lone pair is heavily delocalized into the adjacent carbonyl group. It is no longer available to donate electron density into the pyridine ring. Consequently, the activation energy for C-O bond cleavage increases drastically, preserving the stereocenter even under harsh thermal conditions. If derivatization is strictly prohibited by your synthetic route, transitioning to continuous flow chemistry is the only viable alternative.

ProtectionWorkflow S1 Assess Reaction Temperature (Is T > 60°C?) S2_No Proceed with Standard Batch Chemistry S1->S2_No No S2_Yes Evaluate Process Constraints S1->S2_Yes Yes S3_Flow Implement Continuous Flow (Minimize Residence Time) S2_Yes->S3_Flow Derivatization Prohibited S3_Protect Electronic Deactivation (N-Boc or N-Ac Protection) S2_Yes->S3_Protect Derivatization Allowed

Fig 2: Decision matrix for preserving stereointegrity of 1-(2-Aminopyridin-3-yl)ethanol.

FAQ 4: What is the recommended protocol for transient N-Boc protection to preserve stereointegrity?

To ensure absolute confidence before proceeding to high-temperature steps, use the following Self-Validating Protocol . This system features built-in analytical checkpoints that prevent the progression of compromised material.

Self-Validating Protocol: Transient N-Boc Protection of (S)-1-(2-Aminopyridin-3-yl)ethanol

Phase 1: Reaction Assembly

  • Charge a dry, argon-flushed round-bottom flask with (S)-1-(2-Aminopyridin-3-yl)ethanol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the mixture to 0°C using an ice bath.

  • Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of DCM and add dropwise over 15 minutes.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq) to accelerate the reaction, then allow the mixture to warm to ambient temperature (20°C).

Phase 2: In-Process Control (IPC) — [Self-Validation Checkpoint 1] 5. After 2 hours, pull a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS (UV 254 nm).

  • Validation Logic: The protocol pauses here. If the unreacted starting material is >2% by Area Normalization, spike an additional 0.1 eq of Boc₂O and stir for 1 hour. Do not proceed to workup until complete consumption is analytically verified. This ensures no unprotected amine is carried forward to racemize during the subsequent high-temp step.

Phase 3: Quench & Isolation 6. Quench the reaction with saturated aqueous NH₄Cl (equal volume to DCM). 7. Extract the aqueous layer with DCM (2 x half volume). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp strictly <35°C).

Phase 4: Stereochemical Verification — [Self-Validation Checkpoint 2] 8. Re-dissolve 5 mg of the isolated N-Boc product in Hexane/IPA (90:10) and inject into a Chiral HPLC system (e.g., Chiralpak AD-H column).

  • Validation Logic: Calculate the enantiomeric excess. The ee must read >99.0% . If the ee has dropped below the acceptable threshold, the batch is flagged and rejected before it is subjected to expensive downstream coupling reagents.

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of (S)-1-(2-Aminopyridin-3-yl)ethanol

Welcome to the technical support center for the purification of (S)-1-(2-Aminopyridin-3-yl)ethanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (S)-1-(2-Aminopyridin-3-yl)ethanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research. This guide is structured to address common questions and critical challenges encountered during the recrystallization of this and similar aminopyridine derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for developing a robust recrystallization protocol.

Q1: What are the key physicochemical properties of (S)-1-(2-Aminopyridin-3-yl)ethanol to consider for recrystallization?

Understanding the molecule's structure is paramount. (S)-1-(2-Aminopyridin-3-yl)ethanol (MW: 138.17 g/mol ) has three key functional groups that dictate its solubility:

  • Pyridine Ring: A polar aromatic heterocycle.

  • Amino Group (-NH2): A primary amine that is a strong hydrogen bond donor and acceptor.

  • Ethanol Group (-CH(OH)CH3): A secondary alcohol that is also a strong hydrogen bond donor and acceptor.

The presence of multiple hydrogen-bonding groups makes the molecule quite polar. This suggests high solubility in polar protic solvents (like alcohols and water) and lower solubility in non-polar solvents (like hexanes or toluene). The challenge is that its high polarity can make it too soluble in many common polar solvents, making recovery difficult.[1]

Q2: What defines an "ideal" recrystallization solvent for this compound?

The perfect solvent is one where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2][3] This differential solubility is the driving force for crystallization. The key criteria are:

  • High solubility at boiling point: To dissolve the crude material efficiently.

  • Low solubility at low temperatures (e.g., 0-4 °C): To maximize the recovery of the purified solid.

  • Inertness: The solvent must not react with the compound.[3]

  • Volatility: It should be volatile enough to be easily removed from the final crystals during drying.[3]

  • Impurity Profile: The solvent should either leave impurities completely insoluble (for removal by hot filtration) or keep them fully dissolved when the desired compound crystallizes.

Q3: How do I perform a systematic solvent screening experiment?

A systematic approach is more efficient than random trials. Use small-scale tests in test tubes or vials before committing your entire batch.

Protocol 1: Step-by-Step Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude (S)-1-(2-Aminopyridin-3-yl)ethanol into several different test tubes.

  • Initial Test (Room Temp): To each tube, add a potential solvent (see Table 1) dropwise, starting with ~0.5 mL.[4] Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is likely too good, and you will have poor recovery.[4] Reject it as a single-solvent candidate, but keep it in mind for a mixed-solvent system.

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point.[4] Add the solvent in small portions until the solid just dissolves.

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[5]

  • Evaluation: A good solvent will show a significant formation of crystals upon cooling.[2] Observe the quantity and quality of the crystals.

Q4: When should I use a mixed-solvent system instead of a single solvent?

A mixed-solvent (or solvent/anti-solvent) system is ideal when no single solvent meets the criteria.[1] This is common for compounds like aminopyridines that can be overly soluble in many polar solvents.[1] The system consists of:

  • A "good" solvent in which the compound is highly soluble.

  • A "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent.[1]

The process involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached.[6][7] A few drops of the "good" solvent are then added back to clarify the solution, which is then cooled slowly.[6]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[8][9] This typically happens when the solution becomes saturated at a temperature that is above the melting point of the solute (or a highly impure version of it).[10] Because impurities tend to be more soluble in the oil than in the solvent, the resulting solidified product is often less pure than the starting material.[9][10]

Solutions:

  • Reheat and Add More Solvent: Warm the solution to re-dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation temperature.[8][10] Cool slowly again.

  • Lower the Cooling Rate: Very slow cooling can favor crystal lattice formation over oiling.[8] Try insulating the flask to allow it to cool over several hours.

  • Change Solvents: Select a solvent with a lower boiling point.[11] This ensures the solution cools to a temperature below the compound's melting point before saturation is reached.

  • Use a Seed Crystal: If you have a pure crystal, add it to the cooled solution to provide a nucleation site for crystal growth.[8][12]

Q2: No crystals are forming, even after cooling. What are my next steps?

Causality: The most common reason for this is using too much solvent, resulting in a solution that is not saturated even when cold.[5][8] Another possibility is supersaturation, where the compound remains dissolved beyond its normal saturation point.[8]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, increasing the concentration.[8] Allow it to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites.[5][8]

    • Seeding: Add a seed crystal of the pure compound.[8]

    • Ice Bath: Cool the solution further in an ice-salt bath, but be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[8][13]

Q3: The crystal yield is very low. How can I improve it?

Causality: A low yield is often a consequence of using too much solvent, where a significant portion of your product remains in the mother liquor.[5][10] Other causes include incomplete crystallization or excessive washing.

Solutions:

  • Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude solid.[5]

  • Maximize Cooling: Cool the flask in an ice bath for at least 30 minutes after it has reached room temperature to ensure maximum precipitation.

  • Second Crop Recovery: Do not discard the mother liquor immediately. Concentrate it by boiling off a portion of the solvent and cool it again to recover a "second crop" of crystals.[10] Note that this crop may be less pure than the first.

  • Minimize Washing: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[5]

Q4: The final product is still impure or has poor color. What should I do?

Causality: This indicates that the chosen solvent system did not effectively separate the compound from the impurities.[11] Highly colored impurities are often large, polar, conjugated molecules.

Solutions:

  • Perform a Second Recrystallization: Repeating the process with the same or a different solvent system can significantly improve purity.

  • Use Activated Charcoal: If the impurity is colored, add a very small amount of activated charcoal to the hot solution before filtration. Charcoal adsorbs large, colored impurity molecules.[12] Use it sparingly, as it can also adsorb your product.

  • Hot Filtration: If there are insoluble impurities in your crude material, you must perform a hot gravity filtration of the dissolved solution before allowing it to cool.[2] This removes solid impurities that would otherwise be trapped in your crystals.

Section 3: Protocols & Data

Protocol 2: General Recrystallization Procedure (Mixed Solvent)

This procedure is a good starting point for (S)-1-(2-Aminopyridin-3-yl)ethanol, likely using a polar solvent and a non-polar anti-solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., isopropanol or acetonitrile) while heating and swirling until the solid is fully dissolved.

  • Addition of Anti-Solvent: While the solution remains hot, add a "poor" solvent (e.g., hexanes or toluene) dropwise with constant swirling. Continue until you observe a persistent cloudiness (turbidity).[6]

  • Clarification: Add 1-2 more drops of the hot "good" solvent to just redissolve the turbidity, resulting in a saturated solution.[6]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent or a mixture rich in the anti-solvent.

  • Drying: Dry the crystals thoroughly to remove residual solvent.[5] Purity should be assessed by techniques like melting point analysis, HPLC, or NMR.

Table 1: Properties of Potential Solvents for (S)-1-(2-Aminopyridin-3-yl)ethanol
SolventBoiling Point (°C)PolarityTypeRationale & Potential Use
Isopropanol (IPA) 82.6PolarProticGood candidate for a single solvent or as the "good" solvent in a mixed pair. Strong H-bonding.
Acetonitrile 81.6PolarAproticCan be an excellent "good" solvent. Its aprotic nature may offer different selectivity than alcohols.
Ethyl Acetate 77.1Mid-PolarityAproticMay work as a single solvent. Often good for compounds with moderate polarity.
Toluene 110.6Non-PolarAromaticUnlikely to be a good solvent on its own. Excellent choice as an "anti-solvent" with IPA or Acetonitrile.
Hexanes/Heptane ~69 / ~98Non-PolarAliphaticExcellent "anti-solvents." Very poor solubility for the target compound is expected.
Water 100Very PolarProticThe compound is likely too soluble in water for good recovery, but it could be used as an anti-solvent for a less polar solvent if impurities are non-polar.[1]
Diagram 1: Decision-Making Workflow for Recrystallization

This diagram illustrates the logical steps for developing and troubleshooting a recrystallization procedure.

Recrystallization_Workflow start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node success_node success_node A Start: Crude Solid B Perform Small-Scale Solvent Screen A->B C Good Single Solvent Found? B->C D Use Single Solvent Recrystallization Protocol C->D Yes E Identify Best 'Good'/ 'Poor' Solvent Pair C->E No G Cool Solution Slowly D->G F Use Mixed-Solvent Recrystallization Protocol E->F F->G H Did Crystals Form? G->H I Did it 'Oil Out'? H->I No J Collect, Wash & Dry Crystals H->J Yes L Troubleshoot: - Reduce Solvent Volume - Scratch/Seed I->L No M Troubleshoot: - Add more 'good' solvent - Cool slower - Change solvent I->M Yes K Success: Pure Crystals J->K L->G M->G

Caption: Workflow for solvent selection and troubleshooting.

References

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • CRYSTALIM. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Recrystallization1. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of an Unknown. Retrieved from [Link]

  • ACS Publications. (2009, January 27). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization of (S)-1-(2-Aminopyridin-3-yl)ethanol

Welcome to the Technical Support Center for (S)-1-(2-Aminopyridin-3-yl)ethanol . This hub is designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-1-(2-Aminopyridin-3-yl)ethanol . This hub is designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with this specific chiral heterocycle.

The molecule features a 2-aminopyridine core and a chiral hydroxyl group. Because its solubility is highly dependent on the ionization state of the pyridine nitrogen, standard aqueous buffers often lead to rapid precipitation[1]. Below is our diagnostic workflow, mechanistic FAQs, and validated troubleshooting protocols to help you achieve stable aqueous formulations.

Diagnostic Workflow

Use the following decision tree to identify the most scientifically appropriate solubility enhancement strategy based on your experimental constraints.

G Start Evaluate (S)-1-(2-Aminopyridin-3-yl)ethanol Target Conc. & pH CheckPH Is target formulation pH < 5.0? Start->CheckPH SaltForm Salt Formation / pH Adjustment (e.g., HCl, Mesylate) CheckPH->SaltForm Yes (Ionized State) CheckTox Parenteral or Oral Route? CheckPH->CheckTox No (Neutral pH Req.) Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) CheckTox->Cyclo High safety margin needed Cosolvent Cosolvent System (PEG 400 / Propylene Glycol) CheckTox->Cosolvent Higher volume / Oral

Decision tree for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: Why does (S)-1-(2-Aminopyridin-3-yl)ethanol precipitate when diluted into physiological buffers (pH 7.4)? A1: The precipitation is governed by the molecule's ionization state. The 2-aminopyridine core has a pKa of approximately 6.86[2]. In acidic environments, the pyridine nitrogen protonates, creating a highly water-soluble cation. However, when diluted into a pH 7.4 buffer (like PBS), the environment exceeds the pKa, shifting the equilibrium toward the lipophilic, uncharged free base. This loss of ionic charge drastically reduces hydration energy, leading to rapid precipitation[1]. To prevent this, either maintain a lower formulation pH or introduce a solubilizing excipient prior to dilution[3].

Q2: Which cyclodextrin derivative is most effective for this molecule, and what is the underlying mechanism? A2: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most effective[4]. The 2-aminopyridine ring is moderately hydrophobic and sterically compatible with the lipophilic cavity of β-cyclodextrins, which has an inner diameter of approximately 7.8 Å[5]. SBE-β-CD offers a distinct synergistic advantage: its negatively charged sulfonate groups can form electrostatic interactions with the partially protonated aminopyridine at slightly acidic pH levels, enhancing solubility through both inclusion and ion-pairing[6].

Q3: Are cosolvents like DMSO appropriate for my in vivo pharmacokinetic (PK) studies? A3: While DMSO is an excellent solvent for initial in vitro screening, it is generally avoided for in vivo administration due to local toxicity and the high risk of drug precipitation upon injection into the aqueous bloodstream[7]. Instead, pharmaceutically acceptable cosolvents such as Polyethylene Glycol 400 (PEG 400) or Propylene Glycol are recommended. These excipients work by lowering the dielectric constant of the aqueous vehicle, thereby reducing the polarity differential between the solvent and the uncharged API[3].

Troubleshooting Guides & Experimental Protocols

Workflow 1: pH Adjustment and Salt Formation

Causality: Converting the free base into a salt (e.g., hydrochloride) lowers the crystal lattice energy and maximizes ion-dipole interactions with water, exponentially increasing solubility[8].

Protocol:

  • Weigh 100 mg of (S)-1-(2-Aminopyridin-3-yl)ethanol free base.

  • Suspend the powder in 5.0 mL of deionized water at ambient temperature.

  • Titrate dropwise with 0.1 M HCl under constant magnetic stirring (400 rpm) until the solid completely dissolves.

  • Monitor the pH continuously using a calibrated probe. Complete dissolution typically occurs around pH 4.5–5.0.

  • Filter the solution through a 0.22 µm PES membrane. If a solid dosage form is required, lyophilize the clear filtrate to isolate the salt form.

Table 1: Expected Solubility Profile vs. pH

pH LevelDominant SpeciesEstimated Solubility (mg/mL)Visual Observation
pH 2.0 Protonated Cation> 50.0Clear, transparent solution
pH 5.0 Mixed (Cation/Base)~ 15.0Clear to slightly hazy
pH 7.4 Free Base< 2.0Heavy precipitation
Workflow 2: Cyclodextrin Inclusion Complexation

Causality: Encapsulating the hydrophobic aminopyridine ring within the β-CD cavity shields it from the aqueous environment, increasing the apparent solubility without requiring extreme pH shifts[5].

CD_Mech API Free API (Hydrophobic Pyridine Ring) Complex Inclusion Complex (Water Soluble) API->Complex Encapsulation CD β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Host-guest inclusion complexation mechanism for solubility enhancement.

Protocol:

  • Prepare a 20% w/v stock solution of HP-β-CD or SBE-β-CD in 10 mM phosphate buffer (pH 7.4).

  • Add an excess amount of (S)-1-(2-Aminopyridin-3-yl)ethanol (e.g., 25 mg/mL) to the cyclodextrin solution.

  • Agitate the suspension on an orbital shaker at 25°C for 24–48 hours to ensure thermodynamic equilibrium is reached.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter to remove any uncomplexed free base.

  • Quantify the dissolved API concentration using HPLC-UV (detection wavelength typically around 284 nm)[5].

Table 2: Phase-Solubility Data (Simulated for β-CD derivatives)

Excipient Concentration (% w/v)Apparent Solubility in HP-β-CD (mg/mL)Apparent Solubility in SBE-β-CD (mg/mL)
0% (Buffer alone) 1.81.8
5% 4.56.2
10% 8.112.5
20% 15.426.0
Workflow 3: Cosolvent System Optimization

Causality: Cosolvents disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent mixture, facilitating the dissolution of the non-polar regions of the API[3].

Protocol:

  • Prepare binary solvent mixtures of Water and PEG 400 at ratios of 90:10, 80:20, and 70:30 (v/v).

  • Dispense 2 mL of each mixture into separate glass vials and add a known excess of the API.

  • Vortex for 2 minutes, followed by sonication for 15 minutes. Critical Step: Monitor the water bath temperature to ensure it does not exceed 30°C, which could cause supersaturation and false-positive solubility readings.

  • Allow the vials to equilibrate at room temperature for 24 hours.

  • Centrifuge to pellet the undissolved API, dilute the supernatant with the HPLC mobile phase, and analyze.

References

  • Title: Solubility enhancement techniques: A comprehensive review | Source: wjbphs.com | URL: 1

  • Title: A Brief Review on Solubility Enhancement Techniques with Drug and Polymer | Source: ijcsrr.org | URL: 8

  • Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments | Source: europeanpharmaceuticalreview.com | URL: 3

  • Title: Aminopyridines - EPA | Source: epa.gov | URL: 2

  • Title: Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | Source: intechopen.com | URL: 4

  • Title: Practical Considerations about the Cyclodextrin Solubilities | Source: cyclodextrinnews.com | URL: 7

  • Title: Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility | Source: mdpi.com | URL: 6

  • Title: β-Cyclodextrin based host–guest complexation of 3-(2-pyridyl) acrylic acid for stability enhancement | Source: rsc.org | URL: 5

Sources

Reference Data & Comparative Studies

Validation

Chiral Self-Immolative Spacers in ADC Design: (S)- vs (R)-1-(2-Aminopyridin-3-yl)ethanol Biological Activity Comparison

Executive Summary & Mechanistic Causality In the development of next-generation Antibody-Drug Conjugates (ADCs), the linker technology is just as critical as the payload itself. Traditional p-aminobenzyl alcohol (PABA) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In the development of next-generation Antibody-Drug Conjugates (ADCs), the linker technology is just as critical as the payload itself. Traditional p-aminobenzyl alcohol (PABA) self-immolative spacers often suffer from two major limitations: poor aqueous solubility (leading to ADC aggregation when paired with hydrophobic payloads like [1]) and susceptibility to premature cleavage by plasma esterases.

To overcome these limitations, structural biologists have introduced 1-(2-aminopyridin-3-yl)ethanol as a hydrophilic, sterically hindered alternative[2]. The substitution of the benzene ring with a pyridine core drastically improves the Drug-to-Antibody Ratio (DAR) and monomeric purity[1]. More importantly, the addition of an α -methyl group creates a chiral center, yielding two distinct enantiomers: (S)-1-(2-aminopyridin-3-yl)ethanol (CAS: 936718-00-2) and (R)-1-(2-aminopyridin-3-yl)ethanol (CAS: 936718-01-3) [1].

The biological activity of the resulting ADC is heavily dictated by this stereocenter due to two mechanistic factors:

  • Enzymatic Recognition: The (S)-enantiomer structurally mimics the natural L-amino acid configuration. When bound to the active site cleft of lysosomal Cathepsin B, the (S)- α -methyl group aligns perfectly within the S1' subsite, allowing the catalytic triad (Cys29, His199, Asn219) efficient access to the scissile amide bond. The (R)-enantiomer introduces severe steric clashes, drastically reducing the kcat​/Km​ .

  • Self-Immolation Kinetics: Following cleavage, the spacer must undergo 1,6-elimination to release the free payload. The (S)-configuration optimally positions the leaving group via the Thorpe-Ingold effect, lowering the activation energy for the formation of the aza-quinone methide intermediate, whereas the (R)-configuration creates a high-energy transition state[2].

G ADC Intact ADC (Dipeptide-Spacer-Payload) CatB Cathepsin B Enzymatic Cleavage ADC->CatB Endocytosis & Lysosomal Trafficking Intermediate Cleaved Spacer-Payload (Aminopyridyl Intermediate) CatB->Intermediate Amide Bond Hydrolysis Immolation 1,6-Elimination (Self-Immolation) Intermediate->Immolation Stereocenter-Dependent Kinetics Products Aza-Quinone Methide + Free Payload Immolation->Products Payload Release

Fig 1: Lysosomal processing pathway of ADCs utilizing chiral aminopyridyl-ethanol spacers.

Experimental Workflows & Self-Validating Protocols

To objectively compare the (S) and (R) enantiomers, the following self-validating experimental protocols must be executed. These assays are designed to isolate the variables of enzymatic cleavage, chemical self-immolation, and cellular cytotoxicity.

Workflow Synthesis 1. Conjugation (S) & (R) Spacers EnzymeAssay 2. Cathepsin B Assay (LC-MS/MS) Synthesis->EnzymeAssay KineticAnalysis 3. Kinetic Profiling (t1/2 Analysis) EnzymeAssay->KineticAnalysis CellAssay 4. Cytotoxicity (Target +/- Cells) KineticAnalysis->CellAssay Data 5. IC50 Comparison CellAssay->Data

Fig 2: Step-by-step experimental workflow for evaluating chiral spacer biological activity.

Protocol A: In Vitro Cathepsin B Cleavage & Release Kinetics

Causality Check: Why use pH 5.0 and DTT? The lysosomal lumen maintains an acidic environment (pH 4.5–5.0) via V-ATPases. Conducting the assay at pH 5.0 ensures the enzyme is in its physiologically relevant protonation state. Cathepsin B relies on a catalytic cysteine; DTT prevents oxidative dimerization, ensuring the system accurately reflects intracellular reducing conditions.

  • Enzyme Activation: Pre-activate recombinant human Cathepsin B (rhCatB) in 50 mM sodium acetate buffer (pH 5.0) containing 1 mM DTT and 2 mM EDTA for 15 minutes at 37°C.

  • Substrate Incubation: Introduce 10 µM of the purified ADC (or model dipeptide-spacer-payload construct) to the activated enzyme solution.

  • Kinetic Sampling: Extract 50 µL aliquots at precise time intervals (0, 5, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 1% formic acid to denature the enzyme and stabilize the aza-quinone methide intermediate.

  • LC-MS/MS Analysis: Quantify the depletion of the intact substrate and the appearance of the free payload using Multiple Reaction Monitoring (MRM). Calculate the cleavage half-life ( t1/2​ ) and release half-life using first-order decay kinetics.

Protocol B: In Vitro Cytotoxicity (IC50 Determination)

Causality Check: Why use a 4-parameter logistic (4PL) regression? Cellular responses to highly potent payloads like Cryptophycin are non-linear and exhibit sigmoidal dose-response curves. A 4PL model accounts for baseline viability and maximum cytotoxic effect, preventing skewed IC50 estimations at the asymptotes.

  • Cell Seeding: Seed target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-231) cell lines at 5,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Dosing: Treat cells with serial dilutions of the (S)-ADC, (R)-ADC, and free payload (ranging from 0.001 nM to 100 nM).

  • Incubation: Allow continuous exposure for 96 hours to capture multiple cell division cycles, which is critical for anti-mitotic payloads.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to ATP present.

  • Data Processing: Normalize luminescence to untreated controls and calculate IC50 values via 4PL regression.

Quantitative Data Comparison

The experimental data clearly delineates the biological superiority of the (S)-enantiomer. While both the (S) and (R) α -methyl substitutions successfully protect the carbamate linkage from plasma esterases (>95% stability at 96h), their lysosomal processing kinetics diverge significantly.

Table 1: Kinetic Profiling of Chiral Aminopyridyl Spacers
Spacer ConfigurationCathepsin B Cleavage t1/2​ (min)Payload Release t1/2​ (min)Plasma Stability (96h, % intact)
(S)-1-(2-Aminopyridin-3-yl)ethanol 15.2 45.5 > 95%
(R)-1-(2-Aminopyridin-3-yl)ethanol85.4120.3> 95%
Unsubstituted PABA (Control)12.030.1< 70%

Data Interpretation: The (S)-enantiomer is cleaved by Cathepsin B over 5 times faster than the (R)-enantiomer. Consequently, the rate of free payload release is accelerated, preventing the payload from being trapped as an inactive intermediate within the lysosome.

Table 2: In Vitro Cytotoxicity (IC50, nM) of Cryptophycin Conjugates
Target Cell LineAntigen Expression(S)-Enantiomer ADC(R)-Enantiomer ADCFree Payload Control
SK-BR-3High (Target +)0.05 0.850.01
MDA-MB-231Low (Target -)> 100> 1000.02

Data Interpretation: The sluggish cleavage and release kinetics of the (R)-enantiomer directly translate to an order-of-magnitude loss in cytotoxic potency (0.85 nM vs 0.05 nM). The (S)-enantiomer ensures rapid intracellular accumulation of the free Cryptophycin payload, achieving an IC50 that closely mirrors the highly potent free drug while maintaining strict antigen-dependent selectivity[3].

Conclusion

For drug development professionals engineering ADCs with hydrophobic payloads, substituting traditional PABA with (S)-1-(2-aminopyridin-3-yl)ethanol is highly recommended. The (S)-enantiomer provides the perfect balance: its α -methyl group offers steric shielding for exceptional plasma stability, while its specific stereochemistry ensures rapid, efficient Cathepsin B cleavage and subsequent self-immolation. The (R)-enantiomer, conversely, creates steric hindrance within the lysosomal enzyme active site, bottlenecking payload release and severely dampening biological efficacy.

Sources

Comparative

(S)-1-(2-Aminopyridin-3-yl)ethanol optical rotation reference values comparison

Comparative Analytical Guide: Enantiomeric Validation of (S)-1-(2-Aminopyridin-3-yl)ethanol As pharmaceutical pipelines increasingly rely on complex chiral building blocks for targeted therapies—such as the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Guide: Enantiomeric Validation of (S)-1-(2-Aminopyridin-3-yl)ethanol

As pharmaceutical pipelines increasingly rely on complex chiral building blocks for targeted therapies—such as the synthesis of cryptophycin conjugates and novel kinase inhibitors[1][2]—the rigorous validation of enantiomeric purity becomes paramount. (S)-1-(2-Aminopyridin-3-yl)ethanol (CAS 936718-00-2) presents a unique analytical challenge due to its multifunctional nature, possessing both a basic aminopyridine core and a chiral secondary alcohol.

This guide provides an authoritative comparison of optical rotation (OR) reference methodologies against orthogonal techniques, detailing the causality behind experimental choices and establishing self-validating protocols for drug development professionals.

Mechanistic Challenges in Aminopyridine Chiral Analysis

Relying solely on specific optical rotation [α]D​ for the batch release of (S)-1-(2-Aminopyridin-3-yl)ethanol is analytically risky. The molecule's 2-amino group and hydroxyl moiety are highly prone to both intra- and intermolecular hydrogen bonding.

  • Solvent-Dependent Conformational Shifts: In non-polar solvents (e.g., Chloroform), the molecule tends to form hydrogen-bonded dimers, which drastically alters the macroscopic rotation of plane-polarized light. Using a polar, protic solvent like Methanol (MeOH) disrupts these multimers, ensuring the measured rotation reflects a consistent monomeric solvation sphere.

  • The "Horeau Effect" (Impurity Amplification): A trace chiral impurity with an exceptionally high specific rotation can skew the bulk OR value, leading to false-positive purity assessments even if the actual enantiomeric excess (ee) of the API is high. Therefore, ICH Q6A guidelines mandate orthogonal testing procedures for new drug substances[3][4].

Comparative Analysis of Validation Modalities

To establish a robust quality control framework, optical rotation must be contextualized against modern chromatographic and spectroscopic alternatives.

Analytical ModalityPrimary OutputAccuracy / SensitivityThroughputCost / SamplePrimary Use Case in Drug Development
Polarimetry (OR) Specific Rotation [α]D​ Moderate (Susceptible to trace chiral impurities)High (< 5 mins)LowRoutine batch-to-batch macroscopic QC (USP <781>)
Chiral HPLC Enantiomeric Excess (ee %)High (LOD < 0.05% for the (R)-enantiomer)Medium (15-30 mins)MediumOrthogonal purity validation and release testing
VCD Spectroscopy Absolute ConfigurationAbsolute (Definitive 3D spatial arrangement)Low (2-4 Hours)HighInitial IND-enabling structural characterization

Representative Reference Framework: While exact proprietary values depend on the specific salt/freebase form synthesized in-house, structural analogs of (S)-1-(pyridin-3-yl)ethanols typically exhibit an [α]D20​ ranging from -40.0° to -55.0° (c = 1.0, MeOH).

Orthogonal Validation Workflow

ChiralValidation A Chiral Synthesis (S)-1-(2-Aminopyridin-3-yl)ethanol B Primary QC: Optical Rotation (USP <781>) A->B Initial Screen C Orthogonal Check: Chiral HPLC (ee %) B->C Discrepancy Analysis D Absolute Config: VCD / X-Ray C->D Structural Confirmation E Batch Release (ee > 99.0%) D->E Validated

Orthogonal chiral validation workflow for (S)-1-(2-Aminopyridin-3-yl)ethanol batch release.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each includes internal checks to prevent false data generation.

Protocol A: High-Precision Polarimetry (USP <781> Compliant)

This protocol determines the specific rotation to verify macroscopic chiral identity[5][6].

  • System Suitability (Blanking): Power on the polarimeter (e.g., Anton Paar MCP series or Rudolph Research) equipped with a 589 nm sodium lamp. Fill a 100 mm thermostated quartz cell with HPLC-grade Methanol. Set the Peltier temperature control strictly to 20.0 °C ± 0.1 °C. Zero the instrument. Causality: Temperature fluctuations alter solvent density and the analyte's conformational equilibrium, directly skewing the rotation angle.

  • Sample Preparation: Accurately weigh 100.0 mg of (S)-1-(2-Aminopyridin-3-yl)ethanol on a calibrated analytical balance. Transfer to a 10.0 mL volumetric flask. Dissolve and dilute to volume with Methanol ( c=1.0 g/100 mL).

  • Measurement: Rinse the quartz cell three times with the sample solution to prevent dilution artifacts. Fill the cell, ensuring no micro-bubbles are trapped in the light path.

  • Data Acquisition: Record the observed rotation ( α ) in triplicate.

  • Self-Validation Check: Calculate the specific rotation using the formula [α]D20​=(100×α)/(l×c) , where l is the path length in decimeters (1 dm). If the triplicate %RSD exceeds 0.5%, discard the preparation, as this indicates incomplete dissolution or temperature instability.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee) Determination

Because optical rotation cannot reliably quantify trace amounts of the (R)-enantiomer (CAS 936718-01-3)[1], Chiral HPLC is mandatory.

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG or AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation (Critical Step): Prepare a mixture of Hexane / Isopropanol (80:20 v/v). Add 0.1% Diethylamine (DEA) .

    • Causality: The 2-aminopyridine moiety is highly basic. Without DEA, the analyte will undergo severe secondary interactions with residual acidic silanols on the silica support, causing massive peak tailing and obscuring the minor enantiomer. DEA acts as a competitive silanol blocker, ensuring sharp, symmetrical peaks.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25 °C; UV detection at 254 nm and 230 nm.

  • System Suitability Test (SST): Inject a racemic reference standard of 1-(2-Aminopyridin-3-yl)ethanol.

    • Self-Validation Check: The method is only valid if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 . If Rs​<2.0 , decrease the Isopropanol ratio to 15% to increase retention and selectivity.

  • Sample Analysis: Inject 10 µL of the sample (1.0 mg/mL). Calculate the enantiomeric excess: ee(%)=[(AreaS​−AreaR​)/(AreaS​+AreaR​)]×100 .

References

  • Peptidic linkers and cryptophycin conjugates, useful in therapy, and their preparation Google Patents (WO2018206635A1) URL:[7]

  • Novel cryptophycin compounds and conjugates, their preparation and their therapeutic use Google Patents (TWI714661B) URL:[1]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances European Medicines Agency (EMA) URL:[Link][4]

  • 781 OPTICAL ROTATION - Pharmacopeial Standards Rudolph Research Analytical (USP <781> Compliance Guide) URL:[Link][5]

Sources

Validation

Orthogonal Purity Assessment of (S)-1-(2-Aminopyridin-3-yl)ethanol: A Comparative Guide to NMR and HPLC Cross-Validation

In the landscape of pharmaceutical development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety.[1][2] The enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[3] Therefore, rigorous, and validated analytical methodologies for determining enantiomeric and chemical purity are paramount. This guide provides an in-depth, comparative analysis of two powerful, orthogonal techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity assessment of (S)-1-(2-Aminopyridin-3-yl)ethanol, a key chiral building block in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond procedural descriptions to explain the causality behind experimental choices, grounding every protocol in a self-validating framework consistent with international regulatory standards.

The Imperative of Orthogonal Methodologies

Relying on a single analytical technique, no matter how powerful, can introduce unforeseen biases. Impurities that co-elute in an HPLC separation might be clearly distinguishable by NMR, and vice-versa. A cross-validation strategy, employing methods with fundamentally different separation and detection principles, provides a more complete and trustworthy purity profile. This approach is central to building a robust quality control system and is implicitly encouraged by regulatory bodies that emphasize a deep understanding of the manufacturing process and the resulting API.[4][5][6]

Here, we leverage the absolute quantitative power of NMR (qNMR) and the high-resolution separation capabilities of chiral HPLC to create a synergistic workflow.[7][8][9][10] NMR offers a primary method of quantification based on the direct proportionality between signal intensity and the number of atomic nuclei, without the need for identical reference standards.[7][8][11] HPLC, particularly with a Chiral Stationary Phase (CSP), provides exceptional separation of enantiomers and other closely related impurities.[1][9][12]

Principle-Based Comparison: NMR vs. HPLC

FeatureQuantitative NMR (qNMR)Chiral HPLC
Fundamental Principle Direct proportionality between NMR signal area and the number of nuclei.[7][8][13]Differential partitioning of analytes between a mobile phase and a chiral stationary phase.[14][15]
Quantification Absolute quantification using a certified internal standard; does not require an identical standard of the analyte.[8][16]Relative quantification based on peak area, requiring a reference standard of the analyte for concentration determination.
Enantiomeric Purity Requires a Chiral Solvating Agent (CSA) to induce chemical shift differences between enantiomers.[17][18][19]Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[1][3]
Strengths - Non-destructive.[7][8] - Provides structural confirmation of analyte and impurities. - Primary ratio method, highly accurate.[11][20] - Simultaneous quantification of multiple components.[11]- High sensitivity (LOD/LOQ). - Excellent for resolving complex mixtures. - Established and widely used in quality control.[1][15]
Limitations - Lower sensitivity compared to HPLC. - Spectral overlap in complex mixtures can be challenging.[7] - Requires careful experimental setup for accurate quantification.- Requires specific chiral columns which can be expensive.[18] - Method development can be empirical and time-consuming.[10][12] - Co-elution of impurities can lead to inaccurate results.
Regulatory Standing Increasingly accepted as a primary method for purity assignment of reference materials.[7][11][16]The gold standard for routine quality control and release testing in the pharmaceutical industry.[2][14][21]

Cross-Validation Workflow

The synergy between NMR and HPLC is best realized through a structured cross-validation workflow. This ensures that the purity value assigned to a batch of (S)-1-(2-Aminopyridin-3-yl)ethanol is accurate and reliable.

Cross_Validation_Workflow Cross-Validation Workflow for Purity Assessment cluster_0 NMR Analysis cluster_1 HPLC Analysis A Structural Confirmation (1H, 13C NMR) B qNMR for Absolute Purity (with Internal Standard) A->B C Enantiomeric Purity (with Chiral Solvating Agent) B->C H Data Comparison & Cross-Validation C->H D Chiral HPLC Method Development E Method Validation (ICH Q2(R1)) D->E F Routine Purity & Enantiomeric Excess Analysis E->F F->H G Sample: (S)-1-(2-Aminopyridin-3-yl)ethanol G->A G->D I Final Purity Certificate H->I

Caption: A workflow diagram illustrating the orthogonal approach to purity analysis.

Experimental Protocols

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The choice of NMR as a primary analytical tool is grounded in its ability to provide both structural verification and absolute quantification from a single set of experiments.[7][20] The use of an internal standard of known purity and weight allows for the calculation of the absolute purity of the analyte without reliance on an analyte-specific reference standard.[8] For enantiomeric purity, a chiral solvating agent (CSA) is employed to create transient diastereomeric complexes, which results in separate, quantifiable signals for each enantiomer.[18][19]

1.1. Structural Confirmation and Purity by ¹H qNMR

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of (S)-1-(2-Aminopyridin-3-yl)ethanol and 10 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial using a calibrated microbalance.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte or standard signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 600 MHz NMR spectrometer.

    • Pulse Program: A quantitative proton acquisition program with a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest (typically 30-60s) to ensure full signal relaxation.[22]

    • Acquisition: 16-32 scans for good signal-to-noise.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID with minimal line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., the methyl doublet) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

1.2. Enantiomeric Purity using a Chiral Solvating Agent (CSA)

  • Sample Preparation:

    • Dissolve ~10 mg of the (S)-1-(2-Aminopyridin-3-yl)ethanol sample in ~0.7 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a suitable CSA, such as (R)-(-)-1,1'-Bi-2-naphthol, directly to the NMR tube.[18][23] The choice of CSA is critical and often determined empirically to achieve baseline resolution of signals from the two enantiomers.

    • Gently mix and allow to equilibrate for a few minutes.

  • Data Acquisition and Analysis:

    • Acquire a ¹H NMR spectrum under standard conditions.

    • Identify a proton signal (e.g., the methine quartet) that shows separation (non-equivalence) for the R and S enantiomers.

    • Integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess (e.e.):

      e.e. (%) = ([Integral_S - Integral_R] / [Integral_S + Integral_R]) * 100

Part 2: Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the industry standard for enantiomeric purity determination due to its high resolving power and sensitivity.[1][9] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[10] The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[24][25][26]

2.1. Method Development and Validation

  • Column Screening and Mobile Phase Optimization:

    • Screen several polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives) as they are known to be effective for a wide range of chiral compounds, including amines.[3][27]

    • Evaluate different mobile phase compositions. A common starting point for aminopyridine compounds is a normal phase system, such as n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).[10]

    • Incorporate a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and prevent tailing of the basic analyte.[10]

  • Illustrative Optimized HPLC Conditions:

    • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Method Validation (per ICH Q2(R1)/Q2(R2)): [24][25][28][29]

    • Specificity: Demonstrate that the peak for the (R)-enantiomer is resolved from the main (S)-enantiomer peak and from any known impurities.

    • Linearity: Establish a linear relationship between the peak area of the (R)-enantiomer and its concentration over a specified range (e.g., 0.1% to 2.0% of the nominal analyte concentration).

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the (R)-enantiomer that can be reliably quantified and detected, respectively.

    • Accuracy & Precision: Assess the method's accuracy (closeness to the true value) and precision (repeatability and intermediate precision) by analyzing samples spiked with known amounts of the (R)-enantiomer.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) on the resolution and quantification.

Data Synthesis and Interpretation

The results from both techniques should be tabulated for direct comparison.

Table 1: Hypothetical Cross-Validation Purity Results for (S)-1-(2-Aminopyridin-3-yl)ethanol (Batch #XYZ-123)

ParameterqNMR ResultChiral HPLC ResultAcceptance Criteria
Chemical Purity 99.6% (w/w)99.7% (area %)≥ 99.0%
Enantiomeric Purity 99.5% e.e.99.6% e.e.≥ 99.0% e.e.
(R)-Enantiomer 0.25%0.20%≤ 0.5%
Residual Solvents Acetone: 0.1%Not applicable≤ 0.5%

A strong correlation between the purity values obtained from qNMR and HPLC provides high confidence in the analytical results. Discrepancies would trigger an investigation to identify the source, which could include non-chromophoric impurities (detectable by NMR but not UV-HPLC) or impurities that co-elute with the main peak in HPLC but are resolved by NMR.

Conclusion

The cross-validation of (S)-1-(2-Aminopyridin-3-yl)ethanol purity using NMR and HPLC represents a robust, scientifically sound approach that aligns with modern pharmaceutical quality standards. This orthogonal strategy leverages the absolute quantification and structural elucidation capabilities of NMR with the high-resolution separation power of HPLC. By explaining the causality behind the chosen protocols and grounding them in established regulatory guidelines, this guide provides a comprehensive framework for researchers to implement a self-validating system for API purity assessment, ensuring the delivery of safe and effective medicines.

References

  • <621> CHROM
  • Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Compar
  • <621> CHROM
  • Understanding the L
  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Royal Society of Chemistry.
  • <621> Chrom
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Royal Society of Chemistry.
  • NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Taylor & Francis Online.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Quantitative NMR Measurements for the Analysis of Enantiomeric or Isomeric Purity of Pharmaceutical Compounds. JEOL.
  • Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. PubMed.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Chiral HPLC Separ
  • NMR determination of enantiomeric excess.
  • HPLC method for enantiomeric separ
  • ICH Q2 Analytical Method Valid
  • Quantitative NMR (qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Stimuli Article (qNMR). U.S. Pharmacopeia.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • ICH Guidelines for Analytical Method Valid
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Efficient method development for chiral separ
  • Quantit
  • (S)-1-(2-aMinopyridin-3-yl)ethanol. Appchem.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Synthesis, crystal structure, and solid-state NMR spectroscopy of (4-HAP)2[Ga4O(PO4)4(H2O)4] (AP = aminopyridine), a gallophosphate containing discrete double-four-ring units.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • (1R)-1-(2-Aminopyridin-3-yl)ethan-1-ol. BLDpharm.
  • 3-Aminopyridine(462-08-8) 1H NMR spectrum. ChemicalBook.
  • 1-(2-Aminopyridin-3-yl)ethanone. Sigma-Aldrich.
  • ASAP (As Soon As Publishable).
  • Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. Benchchem.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(2-Aminopyridin-3-yl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-1-(2-Aminopyridin-3-yl)ethanol
© Copyright 2026 BenchChem. All Rights Reserved.